Alexitol sodium
描述
属性
CAS 编号 |
66813-51-2 |
|---|---|
分子式 |
C7H15AlNaO10+ |
分子量 |
309.16 g/mol |
IUPAC 名称 |
aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide |
InChI |
InChI=1S/C6H14O6.CH2O3.Al.Na.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;(H2,2,3,4);;;1H2/q;;+3;+1;/p-3 |
InChI 键 |
KFVBMBOOLFSJHV-UHFFFAOYSA-K |
SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3] |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3] |
产品来源 |
United States |
Foundational & Exploratory
what is the chemical structure of Alexitol sodium
This technical guide provides a comprehensive overview of Alexitol sodium, a complex inorganic-organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and synthesis.
Chemical Structure and Identification
This compound is a complex ionic species identified as a sodium polyhydroxyaluminium monocarbonate hexitol complex.[1][2] The hexitol component is typically sorbitol or mannitol.[1] The structure consists of a central aluminum atom coordinated with hydroxide and carbonate ions, which is then complexed with a hexitol molecule and a sodium ion.[1]
Molecular Formula: C₇H₁₅AlNaO₁₀⁺ or C₆H₁₄O₆·CO₃·Al·Na·HO[1][3]
SMILES Notation: C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3][1][4]
InChI Key: KFVBMBOOLFSJHV-UHFFFAOYSA-K[1][4]
IUPAC Name: aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide[4]
Physicochemical Properties
This compound is a tasteless and odorless powder.[1][2] It is known for its stability, allowing for indefinite storage at normal temperatures without apparent physical or chemical changes.[1][2]
| Property | Value | Source |
| CAS Registry Number | 66813-51-2 | [1][2][5] |
| Molecular Weight | ~309.16 g/mol | [1][4] |
| Appearance | Tasteless, odorless powder | [1][2] |
| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |
| Thermal Stability | Decomposes without melting upon strong heating | [1][2] |
Experimental Protocols
The synthesis of this compound is a sequential process involving the reaction of aluminum hydroxide with a hexitol in the presence of sodium carbonate.[1]
Materials:
-
Aluminum hydroxide [Al(OH)₃]
-
Hexitol (e.g., sorbitol or mannitol)
-
Sodium carbonate (Na₂CO₃)
-
Aqueous medium
Procedure:
-
Mixing: An aqueous slurry is prepared by combining aluminum hydroxide, the chosen hexitol, and sodium carbonate. Thorough mixing is crucial to ensure a homogeneous distribution of the reactants.[1]
-
Heating: The mixture is then heated. This provides the necessary activation energy to facilitate the complexation and neutralization reactions, leading to the formation of the sodium polyhydroxyaluminium monocarbonate hexitol complex.[1]
-
Crystallization and Precipitation Control: The control of crystallization and precipitation is a critical step that directly impacts the purity and stability of the final product. Specific parameters for this step are often proprietary but are essential for achieving the desired solid-state properties.[1]
The chemical structure of this compound is typically confirmed using a combination of spectroscopic and analytical techniques.[1]
-
Proton Nuclear Magnetic Resonance (¹H NMR): This technique is used to identify the chemical environment of the hydrogen atoms within the hexitol component of the complex. The resulting spectra show complex multiplets corresponding to the various C-H protons of the sugar alcohol backbone.[1]
Diagrams
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow of this compound.
References
Alexitol Sodium: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a well-established antacid agent.[1][2] Its primary therapeutic application lies in the neutralization of gastric acid, offering relief from conditions such as heartburn, indigestion, and acidity.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical properties, experimental validation, and the physicochemical processes that underpin its therapeutic effect.
Chemical and Physical Properties
This compound is identified by the CAS Registry Number 66813-51-2.[1][5] It is a tasteless and odorless powder that is practically insoluble in water but readily dissolves in dilute acids.[1][2] A key advancement in its development was the stabilization of the aluminum hydroxide component with a hexitol, such as sorbitol or mannitol, which prevents the loss of reactivity upon drying that was common with earlier aluminum hydroxide gels.[1]
| Property | Description | Source |
| Chemical Name | Sodium polyhydroxyaluminum monocarbonate hexitol complex | [1][2] |
| CAS Number | 66813-51-2 | [1][5] |
| Molecular Formula | C7H15AlNaO10+ | [1] |
| Molecular Weight | Approximately 309.16 g/mol | [1][5] |
| Appearance | Tasteless, odorless powder | [1][2] |
| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |
Core Mechanism of Action: Gastric Acid Neutralization
The fundamental mechanism of action of this compound is direct chemical neutralization of hydrochloric acid (HCl) in the stomach.[1][3] This process buffers the gastric contents, increasing the pH and thereby alleviating the symptoms of hyperacidity. The reaction proceeds as follows:
-
This compound + Hydrochloric Acid → Aluminum Chloride + Sodium Chloride + Hexitol + Water + Carbon Dioxide
This reaction effectively reduces the concentration of hydrogen ions (H⁺) in the stomach.[1][3]
Caption: Chemical neutralization of gastric acid by this compound.
Role of Individual Components
The unique structure of this compound, a complex of aluminum, sodium, carbonate, and hydroxide stabilized by a hexitol, contributes to its efficacy and stability.[1]
-
Polyhydroxyaluminum Monocarbonate: This is the primary active component responsible for neutralizing HCl. The aluminum hydroxide and carbonate moieties directly react with the acid.
-
Hexitol (e.g., Sorbitol or Mannitol): The hexitol component plays a crucial role in stabilizing the aluminum complex, preventing its degradation and ensuring its reactivity is maintained during storage.[1]
-
Sodium: The sodium ion is part of the salt complex.
Experimental Protocols
The foundational in vitro evaluation of this compound's antacid properties was described by J.R. Gwilt, J.L. Livingstone, and A. Robertson in 1958. A generalized protocol for assessing the acid-neutralizing capacity of an antacid like this compound is as follows:
In Vitro Acid-Neutralizing Capacity Test (General Protocol)
-
Preparation of Simulated Gastric Fluid: A solution of 0.1 N hydrochloric acid is prepared to mimic the acidic environment of the stomach.
-
Antacid Addition: A precisely weighed amount of this compound is added to a known volume of the simulated gastric fluid at a constant temperature (typically 37°C) with continuous stirring.
-
pH Monitoring: The pH of the solution is monitored over time using a calibrated pH meter.
-
Titration: The mixture is then titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a specific endpoint pH (e.g., pH 3.5 or 4.0).
-
Calculation: The acid-neutralizing capacity is calculated based on the amount of hydrochloric acid consumed by the antacid. The results are typically expressed in milliequivalents (mEq) of acid neutralized per gram of antacid.
References
Alexitol Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a well-established antacid agent.[1] Its unique structure, in which aluminum hydroxide is stabilized by a hexitol such as sorbitol or mannitol, provides efficient acid-neutralizing capacity.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its evaluation, and visual representations of its synthesis and functional testing workflows.
Core Physical and Chemical Properties
This compound is a tasteless and odorless white amorphous powder.[1] It is practically insoluble in water but readily dissolves in dilute acids.[1] One of its key features is its stability; it can be stored indefinitely at normal temperatures without apparent physical or chemical changes and decomposes without melting upon being strongly heated.[1]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₆.CO₃.Al.Na.HO | [2] |
| Molecular Weight | 309.16 g/mol | [2][3] |
| CAS Number | 66813-51-2 | [1] |
| Appearance | Tasteless, odorless powder | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in Dilute Acids | Readily soluble | [1] |
| Thermal Stability | Decomposes without melting when strongly heated | [1] |
| Computed Physicochemical Properties | Value | Source |
| Boiling Point (at 760 mmHg) | 494.9°C | [1] |
| Flash Point | 292.6°C | [1] |
| Density (apparent, of similar antacid powders) | ≥ 0.5 g/cm³ |
Note: The boiling and flash points are from a single source and should be considered as estimated values.
Experimental Protocols
Determination of Acid-Neutralizing Capacity (ANC)
The primary function of this compound is to neutralize gastric acid. The following back-titration method is a standard procedure for determining the acid-neutralizing capacity of antacids.
Objective: To determine the amount of hydrochloric acid neutralized by a known quantity of this compound.
Materials:
-
This compound sample
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
Phenolphthalein indicator solution
-
Magnetic stirrer and stir bar
-
Burette, 50 mL
-
Pipettes, various sizes
-
Erlenmeyer flasks, 250 mL
-
Beakers
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound powder (e.g., 0.5 g) and transfer it to a 250 mL Erlenmeyer flask.
-
Acid Digestion: Precisely add an excess volume of standardized 1.0 N HCl (e.g., 40.0 mL) to the flask containing the this compound.
-
Reaction: Place the flask on a magnetic stirrer and stir the mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to simulate stomach conditions and ensure complete reaction.
-
Indicator Addition: After the reaction period, add a few drops of phenolphthalein indicator to the solution.
-
Back-Titration: Titrate the excess (unreacted) HCl in the flask with standardized 0.5 N NaOH from a burette until the endpoint is reached, indicated by a persistent pink color.
-
Record Volume: Record the volume of NaOH used.
-
Blank Titration: Perform a blank titration by titrating the same initial volume of 1.0 N HCl with the 0.5 N NaOH solution without the this compound sample. Record the volume of NaOH used.
Calculation:
The acid-neutralizing capacity is calculated in milliequivalents (mEq) per gram of the sample using the following formula:
ANC (mEq/g) = [ (Volume of NaOH for blank - Volume of NaOH for sample) × Normality of NaOH ] / Weight of this compound sample (g)
Visualizations
Representative Synthesis Workflow
The synthesis of a sodium polyhydroxyaluminum monocarbonate hexitol complex like this compound generally involves the stabilization of aluminum hydroxide with a hexitol in the presence of a carbonate source. The following diagram illustrates a representative workflow based on the principles outlined in related patents.
Caption: Representative synthesis workflow for this compound.
Experimental Workflow for Acid-Neutralizing Capacity
The following diagram outlines the key steps in the experimental determination of the acid-neutralizing capacity of this compound.
Caption: Experimental workflow for determining acid-neutralizing capacity.
Quality Control
Key Quality Control Parameters:
-
Identification: Confirmation of the presence of aluminum, sodium, and the hexitol component using appropriate analytical techniques (e.g., atomic absorption spectroscopy for aluminum and sodium, and chromatographic methods for the hexitol).
-
Assay: Quantification of the aluminum content, typically expressed as aluminum oxide (Al₂O₃), to ensure it falls within the specified range.
-
Acid-Neutralizing Capacity: As detailed in the experimental protocol, this is a critical test to determine the functional potency of the antacid.
-
pH of a Suspension: To ensure the basicity of the compound.
-
Loss on Drying: To control the water content.
-
Microbial Limits: To ensure the product is free from harmful microbial contamination.
-
Heavy Metals: To ensure the levels of heavy metals are below the accepted safety limits.
The following diagram illustrates a logical workflow for the quality control testing of a batch of this compound.
Caption: General quality control workflow for this compound.
References
Alexitol Sodium: A Technical Overview for Drug Development Professionals
CAS Number: 66813-51-2[1][2][3]
Synonyms: Actal, Aluminum sodium carbonate hexitol complex, Sodium polyhydroxyaluminium monocarbonate hexitol complex[1][2][3]
This technical guide provides a comprehensive overview of Alexitol sodium, an antacid compound, intended for researchers, scientists, and professionals in the field of drug development. The document outlines its chemical properties, mechanism of action, and standardized methodologies for its evaluation, based on available scientific literature.
Chemical and Physical Properties
This compound is a complex ionic species.[1] It is described as a tasteless and odorless powder.[1][2] Key chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 66813-51-2 | [1][2][3] |
| Molecular Formula | C7H15AlNaO10+ | [1] |
| Molecular Weight | Approximately 309.16 g/mol | [1] |
| Physical Description | Tasteless, odorless powder | [1][2] |
| Solubility | Practically insoluble in water; readily soluble in dilute acids. | [1][2] |
| Stability | Decomposes upon strong heating without melting. Can be stored indefinitely at normal temperatures without apparent change. | [1][2] |
Mechanism of Action
The primary mechanism of action for this compound as an antacid is the direct neutralization of gastric acid.[1] This reaction involves the buffering and neutralization of excess hydrochloric acid (HCl) in the stomach through interaction with hydrogen ions (H+), resulting in the formation of water and neutral salts, thereby increasing the gastric pH.[1]
Some research also suggests a potential secondary mechanism where, upon contact with stomach acid, this compound may form a gelatinous "raft" that floats on the stomach contents. This raft could potentially enhance and prolong its acid-neutralizing effect.[1]
The core chemical reaction can be visualized as a straightforward acid-base neutralization process.
Experimental Protocols for In Vitro Evaluation
A general workflow for the in vitro evaluation of an antacid like this compound would typically involve a preliminary test followed by a quantitative assessment of its acid-neutralizing capacity.
3.1. Preliminary Antacid Test (PAT)
This initial screening test determines if a substance qualifies as an antacid.
-
Objective: To ascertain if the test substance can raise the pH of an acidic solution to above 3.5.
-
Procedure:
-
Prepare a suspension of the antacid in deionized water.
-
Add a standardized volume of 0.5 M hydrochloric acid to the suspension.
-
Stir the mixture continuously for a defined period (e.g., 10-15 minutes) at 37°C.
-
Measure the final pH of the solution.
-
-
Positive Result: A final pH greater than 3.5 indicates that the substance has antacid properties.
3.2. Acid Neutralizing Capacity (ANC) Test
This quantitative test measures the total amount of acid that a single dose of an antacid can neutralize.
-
Objective: To determine the milliequivalents (mEq) of hydrochloric acid neutralized by a given amount of the antacid.
-
Procedure:
-
Accurately weigh a sample of the antacid.
-
Add a precise volume of a standardized hydrochloric acid solution (e.g., 1.0 M HCl) in excess to the antacid sample.
-
Stir the mixture at 37°C for a specified time (e.g., 1 hour) to ensure complete reaction.
-
Titrate the excess hydrochloric acid with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) to a stable endpoint pH of 3.5.
-
A blank titration (without the antacid) is also performed.
-
-
Calculation: The ANC is calculated based on the difference in the volume of sodium hydroxide required for the sample and the blank titrations.
Synthesis and Characterization
Detailed information regarding the specific synthesis and characterization of this compound is not widely available in the public scientific literature. However, a U.S. patent granted in 1962 describes a method for the stabilization of polyhydroxyaluminum carbonate using a hexitol ligand, such as sorbitol or mannitol, which is a key step in forming this type of complex.[1] The synthesis generally involves the reaction of sodium carbonate with aluminum hydroxide in the presence of a hexitol.[1]
Characterization of such a complex would typically involve techniques such as:
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and connectivity of the atoms.
-
Elemental Analysis: To determine the elemental composition of the compound.
Clinical Data
There is a lack of readily available information on clinical trials specifically designed for this compound in the public domain. Its use as an antacid is well-established, and it is a component of some over-the-counter antacid preparations.
Signaling Pathways
The primary therapeutic effect of this compound is achieved through direct chemical neutralization of gastric acid. At present, there is no evidence in the available literature to suggest that this compound interacts with specific biological signaling pathways to exert its antacid effect. The interaction is a direct physicochemical process rather than a receptor-mediated or enzyme-inhibiting pathway.
Disclaimer: This document is intended for informational purposes for a professional audience. The information provided is based on publicly available data and does not constitute medical or regulatory advice. Researchers should consult primary literature and conduct their own investigations for a comprehensive understanding.
References
An In-depth Technical Guide to the Solubility of Alexitol Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Alexitol sodium. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the established qualitative solubility profile and outlines a general experimental protocol for determining solubility in various solvents. This information is intended to guide researchers and formulation scientists in their work with this compound.
Introduction to this compound
This compound, also known as sodium polyhydroxyaluminum monocarbonate hexitol complex, is a chemical compound with the CAS Registry Number 66813-51-2.[1][2] It is described as a tasteless, odorless powder.[1][2] The compound is a complex ionic species with the molecular formula C7H15AlNaO10+ and a molecular weight of approximately 309.16 g/mol .[1][3]
Solubility Profile of this compound
| Solvent | Solubility | Temperature | Source |
| Water | Practically Insoluble | Not Specified | [1][2] |
| Dilute Acids | Readily Soluble | Not Specified | [1][2] |
| Ethanol | Data Not Available | Not Specified | |
| DMSO | Data Not Available | Not Specified | |
| Methanol | Data Not Available | Not Specified |
The insolubility in water and solubility in dilute acids are key characteristics of this compound, suggesting its potential application as an antacid where it would react with gastric acid.[1]
General Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound, based on common laboratory practices. This can be adapted for various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol, DMSO, methanol, dilute HCl)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.
Caption: Workflow for experimental solubility determination.
This guide provides foundational information on the solubility of this compound for research and development purposes. The provided experimental protocol can be adapted to generate specific quantitative data for various solvents and conditions.
References
Alexitol Sodium: A Technical Guide to its Antacid Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate and hexitol, is a well-established antacid agent.[1][2] This technical guide provides an in-depth analysis of its primary therapeutic target, mechanism of action, and the experimental protocols used to characterize its function. The information is intended for researchers, scientists, and professionals involved in drug development and formulation who require a detailed understanding of this compound's properties.
Core Therapeutic Target and Mechanism of Action
The principal therapeutic target of this compound is gastric hydrochloric acid (HCl). Its mechanism of action is a direct chemical neutralization of excess stomach acid.[1] This process increases the gastric pH, thereby alleviating the symptoms of conditions such as heartburn, indigestion, and acid reflux. The hexitol component, such as sorbitol or mannitol, plays a crucial role in stabilizing the aluminum hydroxide, preventing the loss of reactivity that can occur upon drying.[1]
The chemical reaction underlying its antacid effect can be summarized as the interaction between the polyhydroxyaluminum monocarbonate complex and hydrogen ions (H⁺) from hydrochloric acid, which results in the formation of water and neutral salts.[1] Some studies suggest that upon contact with stomach acid, this compound may also form a gelatinous "raft" that floats on top of the stomach contents, potentially prolonging its neutralizing action.[1]
Quantitative Data
The following table summarizes the key properties of this compound based on available data.
| Property | Value/Description | Source |
| Chemical Formula | C7H15AlNaO10+ | PubChem |
| Molecular Weight | Approximately 309.16 g/mol | PubChem |
| CAS Registry Number | 66813-51-2 | [2] |
| Physical Properties | Tasteless, odorless powder; practically insoluble in water, readily soluble in dilute acids.[2] | [2] |
| Therapeutic Category | Antacid | [2] |
Experimental Protocols
The foundational in vitro evaluation of this compound's efficacy as a gastric antacid was described by J.R. Gwilt, J.L. Livingstone, and A. Robertson in 1958.[1] The general methodology for assessing acid-neutralizing capacity is outlined below.
In Vitro Acid-Neutralizing Capacity Test
Objective: To determine the speed and total capacity of this compound to neutralize a standardized acidic solution, simulating gastric acid.
Materials:
-
This compound powder
-
Standardized hydrochloric acid solution (e.g., 0.1 N HCl)
-
pH meter
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Beakers and pipettes
-
Deionized water
Procedure:
-
A precise amount of this compound is suspended in a defined volume of deionized water in a beaker.
-
The suspension is continuously stirred to ensure homogeneity.
-
A standardized volume of hydrochloric acid is added to the suspension.
-
The pH of the solution is monitored continuously over a set period.
-
The rate of pH change and the final pH are recorded to determine the speed and total acid-neutralizing capacity.
-
This is often compared to a control (e.g., aluminum hydroxide alone) to demonstrate superior efficacy.[1]
Visualizations
Signaling Pathway (Chemical Reaction)
The "signaling pathway" for this compound is a direct chemical neutralization reaction. The following diagram illustrates this process.
Caption: Chemical neutralization of gastric acid by this compound.
Experimental Workflow
The following diagram outlines the workflow for the in vitro evaluation of this compound's antacid properties.
Caption: Workflow for in vitro acid-neutralizing capacity testing.
References
Early In Vitro Studies on Alexitol Sodium: A Review of Available Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium, a compound with the CAS Registry Number 66813-51-2, is chemically defined as a sodium polyhydroxyaluminium monocarbonate hexitol complex.[1][2] It is a white, tasteless, and odorless powder.[3] Historically, its development was a significant step in stabilizing aluminum hydroxide for pharmaceutical applications, primarily as an antacid.[1][3] This technical guide aims to provide a comprehensive overview of the early in vitro studies of this compound, with a focus on its core scientific principles and methodologies as requested. However, a thorough review of the available scientific literature reveals a primary focus on its antacid properties, with a notable absence of early in vitro research into its effects on inflammatory pathways, the complement system, or specific signaling cascades relevant to immunology.
Chemical Identity and Primary Function
This compound is a complex ionic species. Its primary and well-documented function is as a gastric antacid.[3][4][5][6] The mechanism of action involves the neutralization of excess hydrochloric acid in the stomach, thereby increasing the gastric pH.[7] Each tablet of commercially available formulations contains 360mg of the sodium polyhydroxyaluminium monocarbonate hexitol complex, which is equivalent to 216mg of aluminium hydroxide.[6]
Early In Vitro Evaluation as an Antacid
Early in vitro studies on this compound focused on quantifying its acid-neutralizing capacity. These assessments are crucial for determining the efficacy of antacid formulations.
Experimental Protocols for Antacid Activity
Standard in vitro methods for evaluating antacids involve titrimetric procedures to determine their ability to neutralize a known amount of acid. A general protocol, often referred to as an acid-neutralizing capacity (ANC) test, is outlined below.
Objective: To determine the milliequivalents (mEq) of hydrochloric acid neutralized by a unit dose of this compound under standardized conditions.
Materials:
-
This compound tablets
-
Standardized hydrochloric acid (e.g., 0.1 N HCl)
-
Standardized sodium hydroxide (e.g., 0.1 N NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Burettes
-
Beakers
Procedure:
-
A precise weight of the powdered this compound tablet is added to a specific volume of deionized water.
-
A known excess of standardized hydrochloric acid is added to the beaker containing the this compound suspension.
-
The mixture is stirred for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C) to simulate stomach conditions.
-
After the reaction period, the excess HCl is back-titrated with standardized NaOH to a specific pH endpoint (e.g., pH 3.5).
-
The volume of NaOH used in the titration is recorded.
-
A blank titration is performed using the same volume of HCl but without the antacid.
-
The ANC is calculated based on the difference in the amount of NaOH required to neutralize the acid in the presence and absence of this compound.
The following diagram illustrates the general workflow for an in vitro antacid capacity test.
Caption: Workflow for in vitro determination of antacid neutralizing capacity.
Quantitative Data from Early Antacid Studies
In Vitro Studies on Immunological and Inflammatory Effects
A comprehensive search of the scientific literature did not yield any early in vitro studies specifically investigating the effects of this compound on the complement system, cytokine release, or specific inflammatory signaling pathways. The research focus for this compound has been consistently on its gastroenterological application as an antacid.
It is important to distinguish this compound from other compounds that may have similar names or applications. For instance, the sodium salt of N-acetyl-aspartyl-glutamic acid (NAAGA) has been studied for its in vitro inhibitory effects on the complement system, but this is a distinct chemical entity from this compound.
While there is no direct research on this compound's immunological effects, some studies have explored the general impact of aluminum-containing compounds, such as aluminum hydroxide, on the immune system, particularly in the context of their use as vaccine adjuvants. These studies indicate that aluminum salts can stimulate the immune system, for example, by inducing the secretion of IL-1β and IL-18 from dendritic cells in vitro.[10] However, these findings are related to aluminum hydroxide in a different context and cannot be directly extrapolated to the early in vitro studies or the primary function of this compound as an antacid.
The following diagram illustrates the general concept of how an aluminum-containing adjuvant might interact with an antigen-presenting cell (APC), a topic of research for aluminum compounds but not specifically for this compound in its antacid application.
Caption: Generalized interaction of an aluminum adjuvant with an APC.
Conclusion
Based on an extensive review of the available scientific literature, early in vitro studies on this compound were predominantly focused on its characterization as an effective gastric antacid. There is a significant lack of published research detailing its effects on the complement system, cytokine release, or specific inflammatory signaling pathways. Therefore, it is not possible to provide a detailed technical guide on these aspects as requested. The primary established in vitro data for this compound relates to its acid-neutralizing capacity. Future research could potentially explore broader pharmacological effects of this compound, but such studies are not present in the historical scientific record.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. glovida.com [glovida.com]
- 5. doctoroncall.com.my [doctoroncall.com.my]
- 6. alcare.sg [alcare.sg]
- 7. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. [Antacid action of the aluminum cation: comparison of the in vitro effect of hydroxide and phosphate in open and closed systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Alexitol Sodium: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Alexitol sodium, an antacid compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and relevant physiological pathways, and includes a representative experimental protocol for its evaluation.
Core Compound Specifications
This compound is a complex of sodium polyhydroxyaluminium monocarbonate and hexitol.[1] Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H15AlNaO10+ | [2] |
| Alternate Formula | C6H14O6.CO3.Al.Na.HO | [3] |
| Molecular Weight | 309.16 g/mol | [2][4][5] |
| CAS Number | 66813-51-2 | [1][4][6] |
Mechanism of Action
The primary mechanism of action of this compound is the direct neutralization of gastric acid.[1][7][8] As a weak base, it reacts with hydrochloric acid (HCl) in the stomach, increasing the gastric pH.[9] This reaction forms water and neutral salts, thereby reducing the acidity of the stomach contents.[1] Some evidence suggests that upon contact with stomach acid, this compound may form a gelatinous "raft" that floats on the stomach contents, potentially prolonging its neutralizing effect.[1]
By neutralizing stomach acid, this compound provides symptomatic relief from conditions such as dyspepsia, heartburn, and peptic ulcers.[8][9] It is important to note that this action is a direct chemical process and does not involve the modulation of specific biological signaling pathways.
Physiological Context: Gastric Acid Secretion Pathways
While this compound does not directly interact with signaling pathways, its therapeutic effect is relevant to the physiological regulation of gastric acid secretion. The secretion of gastric acid by parietal cells in the stomach lining is a complex process controlled by multiple signaling pathways.[2][4][5] Understanding these pathways provides the context for the therapeutic role of antacids.
The primary stimulants of gastric acid secretion are acetylcholine, gastrin, and histamine.[4][5] These molecules bind to specific G-protein coupled receptors on the surface of parietal cells, initiating intracellular signaling cascades that culminate in the activation of the H+/K+ ATPase (proton pump).[5][6][10] This pump is the final common pathway for acid secretion, actively transporting hydrogen ions into the gastric lumen.[6][10]
Conversely, somatostatin and prostaglandins act as inhibitors of acid secretion by decreasing intracellular cyclic AMP (cAMP) levels.[4]
Overview of gastric acid secretion and the action of this compound.
Experimental Protocols: In-Vitro Evaluation of Antacid Activity
The efficacy of antacids like this compound can be assessed using in-vitro models that simulate the conditions of the stomach.[3][11] A common method is the acid-neutralizing capacity (ANC) test.[12][13]
Objective: To determine the amount of hydrochloric acid that a given dose of antacid can neutralize.
Materials:
-
This compound powder
-
0.1 N Hydrochloric acid (HCl)
-
0.5 N Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
Procedure:
-
Accurately weigh a specified amount of this compound and transfer it to a beaker.
-
Add a precise volume of 0.1 N HCl to the beaker, ensuring the acid is in excess.
-
Stir the mixture continuously with a magnetic stirrer for a defined period (e.g., 15 minutes) to allow for the neutralization reaction to complete.[14]
-
Immediately begin titrating the excess HCl with 0.5 N NaOH from a burette.[14]
-
Monitor the pH of the solution using a calibrated pH meter.
-
The endpoint of the titration is reached when the pH stabilizes at a predetermined value (e.g., pH 3.5) for a short duration (e.g., 10-15 seconds).[14]
-
Record the volume of NaOH used.
-
Calculate the ANC, expressed as milliequivalents (mEq) of acid consumed per gram of antacid.
Workflow for in-vitro evaluation of antacid capacity.
Conclusion
This compound is an effective antacid that provides relief from hyperacidity through direct chemical neutralization of stomach acid. While it does not directly target biological signaling pathways, its therapeutic utility is understood within the context of the physiological regulation of gastric acid secretion. The provided experimental protocol offers a standardized method for evaluating its acid-neutralizing capacity, which is a critical parameter for its characterization and development.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 🧫 Mechanisms of Gastric Acid Secretion: Understanding How Parietal Cells Regulate pH — King of the Curve [kingofthecurve.org]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antacids: How they work, types, and side effects [medicalnewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. ijbcp.com [ijbcp.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Antisecretory, Gastroprotective, and In-vitro Antacid Potential of Daucus carota in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
Alexitol Sodium: A Technical Review of its Chemistry, Mechanism, and Therapeutic Application as an Antacid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a historically significant antacid preparation. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its core chemical and pharmacological properties. While quantitative preclinical and clinical data for this specific entity are sparse in publicly accessible literature, this paper synthesizes the established knowledge regarding its synthesis, mechanism of action, and the general pharmacokinetics of aluminum-containing antacids. This guide also outlines standard experimental protocols relevant to the evaluation of such compounds and employs visualizations to illustrate key concepts.
Introduction
This compound is a chemical entity developed to improve the stability and acid-neutralizing capacity of aluminum hydroxide, a common antacid. [1][2]It is described as a tasteless, odorless powder that is practically insoluble in water but readily dissolves in dilute acids. [1][2]The compound is a complex of aluminum, sodium, carbonate, and hydroxide, stabilized by a hexitol such as sorbitol or mannitol. [1]This structure was designed to overcome the instability issues of aluminum hydroxide gels, which could lose reactivity upon drying. [1]
Chemical Properties and Synthesis
This compound is identified by the CAS Registry Number 66813-51-2. [1][3]Its molecular formula is presented as C7H15AlNaO10+, with a molecular weight of approximately 309.16 g/mol . [1][3] Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 66813-51-2 | [1][3] |
| Molecular Formula | C7H15AlNaO10+ | [1][3] |
| Molecular Weight | ~309.16 g/mol | [1][3] |
| Appearance | Tasteless, odorless powder | [1][2] |
| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |
| Stability | Can be stored indefinitely at normal temperatures without apparent change | [1][2] |
The synthesis of this compound involves the reaction of aluminum hydroxide with a hexitol (e.g., sorbitol or mannitol) in the presence of sodium carbonate in an aqueous medium. [1]The mixture is heated to facilitate the complexation and neutralization reactions. [1]Sodium carbonate serves to provide carbonate ions for the complex and to maintain an optimal pH for the reaction. [1]
References
- 1. Gastrointestinal absorption of aluminium from single doses of aluminium containing antacids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of aluminium-containing antacid absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of an antacid containing magnesium and aluminum on absorption, metabolism, and mechanism of renal elimination of pefloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alexitol Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium is a chemical compound with potential applications in various cell-based research and drug discovery assays. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for determining its effects on cell viability and proliferation. The provided methodologies and data presentation are intended to serve as a foundational resource for researchers investigating the cellular effects of this compound.
Mechanism of Action
While specific cellular mechanisms of this compound are not extensively documented in readily available literature, related compounds are known to influence cellular processes by inducing oxidative stress. This can lead to an imbalance in the cellular redox state, potentially affecting various signaling pathways and ultimately impacting cell viability and proliferation[1]. It is hypothesized that this compound may exert its effects through similar pathways.
Data Presentation
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be meticulously recorded and summarized. The following tables provide a template for organizing typical data from cell culture experiments with this compound.
Table 1: Dose-Response Effect of this compound on Cell Viability
| Concentration (µM) | % Cell Viability (24h) | Standard Deviation (24h) | % Cell Viability (48h) | Standard Deviation (48h) |
| 0 (Vehicle Control) | 100 | 5.2 | 100 | 6.1 |
| 1 | 95.3 | 4.8 | 90.1 | 5.5 |
| 10 | 82.1 | 6.2 | 75.4 | 6.8 |
| 50 | 65.7 | 5.9 | 50.2 | 7.1 |
| 100 | 48.9 | 7.1 | 35.8 | 6.3 |
| 200 | 30.2 | 6.5 | 18.9 | 5.8 |
Table 2: IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 110.5 |
| HeLa | 48 | 62.3 |
| A549 | 24 | 135.2 |
| A549 | 48 | 88.7 |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is essential for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of this compound.
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically <0.1%)[1].
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours)[1].
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro effects of this compound.
Caption: Workflow for cell-based assays with this compound.
Postulated Signaling Pathway
Based on the known effects of related compounds, the following diagram depicts a hypothetical signaling pathway that may be modulated by this compound.
Caption: Postulated signaling cascade initiated by this compound.
References
Application Notes and Protocols for the Use of Alexitol Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium, a sodium polyhydroxyaluminum monocarbonate hexitol complex, is an antacid medication primarily designed to neutralize gastric acid.[1][2] Its mechanism of action involves a chemical reaction with hydrochloric acid (HCl) in the stomach, resulting in the formation of neutral salts and water, thereby increasing the gastric pH.[1] While direct in-vivo efficacy, dose-response, and safety data for this compound in animal models are not extensively available in publicly accessible literature, this document provides detailed protocols and application notes based on established animal models for evaluating antacids and gastroprotective agents. The provided quantitative data is representative of aluminum-containing antacids and should serve as a guide for designing and interpreting preclinical studies with this compound.
Mechanism of Action: Gastric Acid Neutralization
This compound acts as a non-systemic antacid. Its primary pharmacological effect is the direct neutralization of existing gastric acid. This action is localized to the stomach and is not dependent on systemic absorption.
The proposed signaling pathway is a straightforward chemical neutralization reaction.
Caption: Mechanism of Action of this compound.
I. Efficacy Studies in Animal Models of Gastric Ulcer
Several well-established rodent models can be utilized to assess the efficacy of this compound as a gastroprotective agent. The choice of model depends on the specific pathogenic mechanisms being investigated.
A. Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to evaluate the cytoprotective effects of a compound. Ethanol induces severe hemorrhagic lesions in the gastric mucosa.
Experimental Workflow:
Caption: Workflow for Ethanol-Induced Gastric Ulcer Model.
Detailed Protocol:
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Acclimatization: Allow a one-week acclimatization period before the experiment.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping and Dosing:
-
Divide the animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., distilled water or 1% Tween 80).
-
Group II-IV: this compound at various doses (e.g., 100, 200, 400 mg/kg, p.o.).
-
Group V: Positive control (e.g., Ranitidine, 50 mg/kg, p.o.).
-
-
Administer the respective treatments orally by gavage.
-
-
Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation under anesthesia.
-
Evaluation:
-
Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.
-
Calculate the ulcer index by measuring the length and number of hemorrhagic lesions.
-
Collect tissue samples for histopathological examination.
-
Representative Efficacy Data (for an Aluminum Hydroxide/Magnesium Hydroxide combination):
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration |
| Vehicle Control | - | 12.5 ± 1.2 | - |
| Antacid Combination | 100 | 8.2 ± 0.9* | 34.4% |
| Antacid Combination | 200 | 5.1 ± 0.6 | 59.2% |
| Antacid Combination | 400 | 2.8 ± 0.4 | 77.6% |
| Ranitidine | 50 | 3.5 ± 0.5** | 72.0% |
*p<0.05, **p<0.01 compared to Vehicle Control.
B. NSAID-Induced Gastric Ulcer Model in Rats
This model assesses the ability of a compound to protect against the ulcerogenic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin or aspirin.
Detailed Protocol:
-
Animals and Housing: As described for the ethanol-induced model.
-
Fasting: Fast rats for 24 hours prior to the experiment.
-
Grouping and Dosing: Similar grouping and dosing as the ethanol-induced model.
-
Ulcer Induction: One hour after treatment, administer indomethacin (e.g., 30 mg/kg, p.o. or s.c.) to induce gastric ulcers.
-
Euthanasia and Evaluation: Euthanize the animals 4-6 hours after indomethacin administration and evaluate the ulcer index as previously described.
Representative Efficacy Data (for an Aluminum Hydroxide/Magnesium Hydroxide combination):
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration |
| Vehicle Control | - | 15.8 ± 1.5 | - |
| Antacid Combination | 200 | 9.5 ± 1.1* | 39.9% |
| Antacid Combination | 400 | 6.2 ± 0.8 | 60.8% |
| Omeprazole | 20 | 4.1 ± 0.5 | 74.1% |
*p<0.05, **p<0.01 compared to Vehicle Control.
II. Pharmacodynamic Studies: Gastric Acid Neutralization in Rats
This model directly assesses the antacid capacity and duration of action of this compound in vivo.
Experimental Workflow:
Caption: Workflow for Pylorus Ligation Model.
Detailed Protocol (Pylorus Ligation Model):
-
Animals and Housing: As previously described.
-
Fasting: Fast rats for 24 hours, with free access to water.
-
Anesthesia and Surgery: Anesthetize the rats (e.g., with ketamine/xylazine). Make a midline abdominal incision and ligate the pyloric end of the stomach.
-
Dosing: Immediately after ligation, administer the test substance (Vehicle, this compound, or positive control) directly into the stomach.
-
Gastric Juice Collection: After 4 hours, euthanize the animals. Collect the gastric contents and centrifuge.
-
Analysis:
-
Measure the volume of the gastric juice.
-
Determine the pH using a pH meter.
-
Estimate the total acidity by titrating with 0.01 N NaOH.
-
Representative Pharmacodynamic Data (for an Aluminum Hydroxide/Magnesium Hydroxide combination):
| Treatment Group | Dose (mg/kg, i.g.) | Gastric Juice Volume (mL) | pH | Total Acidity (mEq/L) |
| Vehicle Control | - | 8.5 ± 0.7 | 1.8 ± 0.2 | 85.2 ± 5.6 |
| Antacid Combination | 200 | 7.9 ± 0.6 | 3.5 ± 0.3 | 42.1 ± 3.8 |
| Antacid Combination | 400 | 7.5 ± 0.5 | 4.2 ± 0.4 | 28.5 ± 2.9 |
**p<0.01 compared to Vehicle Control.
III. Preclinical Safety and Toxicology
A preliminary acute oral toxicity study is essential to determine the safety profile of this compound.
Detailed Protocol (Acute Oral Toxicity - OECD 423):
-
Animals: Female Wistar rats are typically used.
-
Housing and Fasting: As previously described.
-
Dosing: Administer a starting dose of this compound (e.g., 2000 mg/kg) to a group of three rats.
-
Observation: Observe the animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity, morbidity, or mortality.
-
Body Weight: Record body weights before dosing and at regular intervals throughout the 14-day period.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Data Presentation:
| Parameter | Observation |
| LD50 | > 2000 mg/kg (if no mortality) |
| Clinical Signs of Toxicity | Note any observed signs (e.g., lethargy, piloerection) |
| Body Weight Changes | Present as a table or graph |
| Gross Necropsy Findings | Report any abnormalities |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models. While specific in-vivo data for this compound is limited, the established models for gastric ulcer and acid neutralization, along with standardized toxicology protocols, provide a robust platform for its investigation. Researchers are encouraged to use the representative data as a guide for dose selection and for the interpretation of their findings. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
Alexitol Sodium: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexitol sodium, a complex of sodium polyhydroxyaluminium monocarbonate and a hexitol, is primarily recognized for its application as a gastric antacid.[1][2] Its mechanism of action involves the neutralization of gastric acid, providing relief from conditions associated with hyperacidity. While clinical data on its use as an antacid is available, comprehensive preclinical data from in vivo studies, particularly regarding its effects on specific signaling pathways beyond acid neutralization and established dose-response relationships in various animal models, is limited. These application notes and protocols aim to provide a foundational framework for researchers designing in vivo studies with this compound. The provided dosage information is largely extrapolated from human clinical use and studies on a related compound, aluminum hydroxide, due to the scarcity of direct preclinical data on this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Sodium polyhydroxyaluminium monocarbonate hexitol complex | [1][2] |
| Synonyms | This compound, Actal | [1][3] |
| CAS Number | 66813-51-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₄O₆.CO₃.Al.Na.HO | [4] |
| Molecular Weight | 309.16 g/mol | [2][3][4] |
| Appearance | Tasteless, odorless powder | [1][2] |
| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |
Mechanism of Action: Gastric Acid Neutralization
The primary established mechanism of action for this compound is the chemical neutralization of hydrochloric acid (HCl) in the stomach. The carbonate and hydroxide components of the complex react with H+ ions, leading to the formation of aluminum chloride, water, and carbon dioxide. This buffering action increases the gastric pH, thereby alleviating the symptoms of hyperacidity.
Signaling Pathway of Gastric Acid Secretion and Neutralization
Caption: Regulation of gastric acid secretion and its neutralization by this compound.
In Vivo Dosage for Animal Studies
Extrapolated Dosage from Human Antacid Use
The typical human dose of Actal® is 1-2 tablets, with each tablet containing 360 mg of this compound.
Human Dose Calculation:
-
Assuming a 70 kg adult, a dose of 2 tablets (720 mg) corresponds to approximately 10.3 mg/kg.
Conversion to Animal Equivalent Dose (AED) based on Body Surface Area (BSA): The following formula can be used to estimate the AED from the Human Equivalent Dose (HED)[5]:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
| Animal Species | Km | Conversion Factor (from human) | Estimated AED (mg/kg) for 10.3 mg/kg Human Dose |
| Human | 37 | 1 | 10.3 |
| Rat | 6 | 6.2 | 63.9 |
| Mouse | 3 | 12.3 | 126.7 |
Dosage Based on Aluminum Hydroxide Studies in Rodents
Studies on the related compound, aluminum hydroxide, provide additional context for potential oral dosage ranges in rodents.
| Animal Species | Dosage Range of Aluminum Hydroxide | Application | Reference |
| Rat | 12.5 - 125 mg/kg | Gastric protection | [6] |
| Mouse | 10 mg/kg (chronic) | Systemic inflammation study | [7][8] |
Note: These dosages are for aluminum hydroxide and may not directly translate to the efficacy and safety profile of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies of this compound.
Preparation of this compound for Oral Administration
-
Vehicle Selection: As this compound is practically insoluble in water, a suspension is the most appropriate formulation for oral administration. A common vehicle is 0.5% or 1% carboxymethylcellulose (CMC) in sterile water.
-
Preparation of Suspension:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the suspension fresh daily to ensure stability and homogeneity.
-
In Vivo Gastric Acid Neutralization Model (Rat)
This protocol is adapted from general models for evaluating antacid efficacy.
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours with free access to water to ensure an empty stomach.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 1% CMC)
-
This compound (e.g., 30, 60, 120 mg/kg)
-
Positive Control (e.g., a known antacid)
-
-
Administration: Administer the vehicle or test compounds orally via gavage in a constant volume (e.g., 5 ml/kg).
-
Anesthesia and Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes) after administration, anesthetize the animals (e.g., with isoflurane or ketamine/xylazine).
-
Gastric Content Collection: Perform a midline laparotomy, ligate the pylorus and esophagus, and carefully remove the stomach. Collect the gastric contents into a centrifuge tube.
-
pH Measurement: Immediately measure the pH of the gastric contents using a calibrated pH meter.
-
Data Analysis: Compare the mean gastric pH of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow: Gastric Acid Neutralization Assay
Caption: Workflow for in vivo gastric acid neutralization assay.
Toxicological Evaluation
Due to the limited specific toxicological data for this compound, it is imperative to conduct thorough safety assessments in any in vivo study.
Acute Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is used to estimate the LD50 and identify signs of toxicity.
-
Animal Model: Female mice or rats are typically used.
-
Dosage: A starting dose is chosen (e.g., based on the extrapolated AED). The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Administration: A single oral dose is administered.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
Sub-chronic Toxicity Study (28-day or 90-day)
To evaluate the effects of repeated dosing.
-
Animal Model: Rats are commonly used.
-
Dosage: At least three dose levels (low, mid, high) and a control group.
-
Administration: Daily oral administration for the duration of the study.
-
Parameters to Monitor:
-
Clinical observations
-
Body weight and food/water consumption
-
Hematology and clinical chemistry at termination
-
Gross pathology and organ weights at necropsy
-
Histopathology of major organs
-
Conclusion and Future Directions
This compound is an established antacid with a clear mechanism of action in neutralizing gastric acid. However, the lack of published in vivo preclinical data presents a challenge for researchers exploring its potential in other therapeutic areas. The protocols and extrapolated dosages provided in these application notes serve as a starting point for investigation. It is strongly recommended that researchers conduct preliminary dose-finding and safety studies to establish appropriate and safe dosage regimens for their specific experimental models and research questions. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound in various animal models and exploring its potential effects on cellular signaling pathways beyond its antacid activity.
References
- 1. This compound [drugfuture.com]
- 2. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 3. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric prostaglandin E2 release induced by aluminium hydroxide and aluminium hydroxide-containing antacids in rats. Effect of low doses and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Alexitol Sodium
Disclaimer: Publicly available scientific literature and databases accessible through the initial search did not yield specific analytical methods for a compound named "Alexitol sodium." The following application notes and protocols are therefore based on established and widely accepted analytical techniques for the quality control and quantification of sodium salts of active pharmaceutical ingredients (APIs). These general methodologies can be adapted and validated for the specific analysis of this compound once its chemical properties are known. For the purpose of this document, the target analyte will be referred to as "Compound S".
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of drug substances. For a sodium salt like Compound S, reversed-phase HPLC and hydrophilic interaction liquid chromatography (HILIC) are common approaches.
Application Note: HPLC Analysis of Compound S
A robust HPLC method is essential for determining the purity and concentration of Compound S in bulk drug substance and pharmaceutical formulations. The choice between reversed-phase and HILIC depends on the polarity of the Alexitol moiety. A reversed-phase method would be suitable for a non-polar Alexitol, while HILIC would be preferred for a polar Alexitol, allowing for the simultaneous analysis of the sodium counter-ion.[1] An Evaporative Light Scattering Detector (ELSD) can be employed for the detection of both the API and the counter-ion, especially if the counter-ion lacks a UV chromophore.[1]
Quantitative Data Summary (HPLC)
| Parameter | Typical Value Range | Description |
| Linearity (r²) | > 0.999 | Correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Experimental Protocol: HPLC Method for Compound S
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Evaporative Light Scattering Detector (ELSD) (optional, for counter-ion analysis)[1]
-
Chromatography data system
2. Chromatographic Conditions (Example Reversed-Phase Method):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water[2]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at the wavelength of maximum absorbance for Alexitol.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Compound S reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing Compound S to a final concentration within the calibration range using the same solvent as the standards.
4. Analysis:
-
Inject the blank (solvent), followed by the working standard solutions and the sample solutions.
-
Integrate the peak area of the Alexitol moiety and quantify using the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of Compound S.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of APIs that contain a chromophore.[4][5][6]
Application Note: UV-Visible Spectroscopic Analysis of Compound S
This method is suitable for the routine quality control of Compound S, provided the Alexitol moiety has significant UV absorbance and there are no interfering excipients in the formulation that absorb at the same wavelength. The method involves measuring the absorbance of a solution of Compound S at its wavelength of maximum absorbance (λmax) and calculating the concentration using a calibration curve.[6]
Quantitative Data Summary (UV-Vis)
| Parameter | Typical Value Range | Description |
| Linearity (r²) | > 0.995 | Correlation coefficient of the calibration curve. |
| λmax | Analyte Dependent | Wavelength of maximum absorbance. |
| Molar Absorptivity (ε) | Analyte Dependent | A measure of how strongly the analyte absorbs light at a particular wavelength. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results. |
Experimental Protocol: UV-Visible Spectroscopic Method for Compound S
1. Instrumentation:
-
Double-beam UV-Visible spectrophotometer[6]
-
Matched quartz cuvettes (1 cm path length)
2. Reagents and Solutions:
-
Solvent: A suitable solvent that dissolves Compound S and does not absorb in the analytical wavelength range (e.g., water, methanol, or a buffer solution).
3. Procedure:
-
Determination of λmax: Prepare a dilute solution of Compound S and scan the UV-Visible spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Preparation of Standard Solutions: Prepare a stock solution of Compound S (e.g., 100 µg/mL) and make a series of dilutions to create a calibration set (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Preparation of Sample Solution: Prepare a solution of the sample containing Compound S to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Compound S in the sample solution from the calibration curve.
Experimental Workflow: UV-Visible Spectroscopy
Caption: Workflow for the UV-Visible spectroscopic analysis of Compound S.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for the structural elucidation and sensitive quantification of compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high selectivity and sensitivity.
Application Note: LC-MS/MS Analysis of Compound S
LC-MS/MS is the method of choice for the trace-level quantification of Compound S in complex matrices such as biological fluids. It is also invaluable for impurity profiling and degradation studies. Electrospray ionization (ESI) is a common ionization technique for polar compounds like Compound S.[7] Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the analyte.[7]
Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Value Range | Description |
| Linearity (r²) | > 0.99 | Correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often wider for bioanalytical methods. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results, often wider for bioanalytical methods. |
Experimental Protocol: LC-MS/MS Method for Compound S
1. Instrumentation:
-
LC system (as described for HPLC)
-
Tandem mass spectrometer with an ESI source
2. LC Conditions:
-
Similar to the HPLC method, but often with faster gradients and smaller column dimensions for higher throughput.
-
Mobile phases should be volatile (e.g., using formic acid or ammonium formate instead of phosphoric acid).
3. MS/MS Conditions:
-
Ionization Mode: ESI positive or negative, depending on the structure of Alexitol.
-
Precursor Ion: The [M+H]⁺ or [M-H]⁻ ion of the Alexitol moiety.
-
Product Ions: Optimize collision energy to obtain characteristic fragment ions.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for quantification and confirmation.
4. Standard and Sample Preparation:
-
Prepare standards and samples in a manner similar to the HPLC method.
-
For bioanalytical samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required.
5. Analysis:
-
Analyze the samples using the developed LC-MS/MS method.
-
Quantify using a calibration curve, often with the use of an internal standard.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of Compound S.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules. Quantitative NMR (qNMR) can also be used for the accurate determination of the purity and concentration of a substance without the need for an identical reference standard.[8][9]
Application Note: qNMR Analysis of Compound S
qNMR provides a primary method for the determination of the purity of Compound S.[9] By integrating the area of a specific, well-resolved proton signal of the Alexitol moiety and comparing it to the integral of a certified internal standard of known concentration, the absolute amount of Compound S can be determined.[8][9] This is particularly useful for the certification of reference materials.
Quantitative Data Summary (qNMR)
| Parameter | Typical Value Range | Description |
| Purity Uncertainty | < 0.5% | The uncertainty associated with the purity determination. |
| Accuracy | High | Considered a primary ratio method of measurement.[9] |
| Precision (% RSD) | < 1% | The degree of agreement among individual test results. |
Experimental Protocol: qNMR Method for Compound S
1. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
2. Reagents and Solutions:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) that is soluble in the same solvent and has signals that do not overlap with the analyte signals.
3. Sample Preparation:
-
Accurately weigh a specific amount of Compound S and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
4. NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).[9]
5. Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal for Compound S and a signal for the internal standard.
-
Calculate the purity of Compound S using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Experimental Workflow: qNMR Analysis
Caption: Workflow for the quantitative NMR (qNMR) analysis of Compound S.
References
- 1. lcms.cz [lcms.cz]
- 2. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 5. eurekaselect.com [eurekaselect.com]
- 6. iajps.com [iajps.com]
- 7. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Alexitol Sodium in High-Throughput Screening Assays
Disclaimer: Extensive literature searches did not yield any evidence of Alexitol sodium being utilized in high-throughput screening (HTS) assays for biological research or drug discovery. Its established and documented application is as an antacid, functioning through direct chemical neutralization of gastric acid.[1][2] This mechanism, being a chemical reaction rather than a modulation of a biological pathway, makes it an unlikely candidate for typical HTS campaigns which aim to identify modulators of specific proteins or cellular signaling pathways.
The following application notes and protocols are provided as a hypothetical example to illustrate the structure, content, and formatting requested by the user. The data, pathways, and protocols presented here are purely illustrative and are not based on experimental results for this compound.
Hypothetical Application Note: Screening of "Compound A" for Inhibition of the XYZ Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
"Compound A" is a novel small molecule with potential therapeutic applications. To elucidate its mechanism of action and identify potential molecular targets, a high-throughput screening campaign was initiated. This application note details the use of "Compound A" in a cell-based HTS assay designed to identify inhibitors of the pro-inflammatory XYZ signaling pathway. The XYZ pathway is implicated in a variety of inflammatory diseases, and its modulation represents a promising therapeutic strategy.
Data Presentation:
The inhibitory activity of "Compound A" on the XYZ pathway was assessed in a dose-response manner. The following table summarizes the quantitative data obtained from the primary HTS assay.
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD, n=3) | IC50 (µM) |
| Compound A | 0.1 | 12.3 ± 2.1 | 1.5 |
| 0.5 | 35.8 ± 4.5 | ||
| 1.0 | 48.9 ± 3.8 | ||
| 2.5 | 75.2 ± 5.1 | ||
| 5.0 | 92.1 ± 2.9 | ||
| 10.0 | 98.5 ± 1.5 | ||
| Control Cmpd | 1.0 | 95.7 ± 2.3 | 0.05 |
Table 1: Dose-response analysis of "Compound A" in the XYZ pathway HTS assay.
Experimental Protocols
1. Primary High-Throughput Screening Assay for XYZ Pathway Inhibition:
Objective: To identify inhibitors of the XYZ signaling pathway using a luciferase reporter gene assay.
Materials:
-
HEK293 cell line stably expressing the XYZ-responsive luciferase reporter construct.
-
"Compound A" stock solution (10 mM in DMSO).
-
Positive control inhibitor (Control Cmpd, 1 mM in DMSO).
-
Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Luciferase assay reagent.
-
384-well white, clear-bottom assay plates.
Protocol:
-
Cell Seeding: Seed HEK293-XYZ-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of assay medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a serial dilution of "Compound A" and the positive control in assay medium. The final concentrations should range from 0.1 µM to 10 µM.
-
Compound Addition: Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of assay medium with 0.1% DMSO.
-
Pathway Stimulation: Add 10 µL of the XYZ pathway agonist (e.g., a specific cytokine) to all wells except the negative control wells.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 6 hours.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well. Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
2. Secondary Assay: Target Engagement Assay:
Objective: To confirm the direct binding of "Compound A" to the upstream kinase of the XYZ pathway.
(A detailed protocol for a secondary assay, such as a thermal shift assay or a FRET-based assay, would be included here.)
Visualizations
Signaling Pathway Diagram:
Caption: Hypothetical XYZ signaling pathway and the inhibitory action of "Compound A".
Experimental Workflow Diagram:
Caption: Workflow for the primary HTS assay of "Compound A".
References
Application Notes and Protocols: Preparing Alexitol Sodium Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium is a complex salt of sodium polyhydroxyaluminium monocarbonate and a hexitol, such as sorbitol or mannitol.[1][2][3] It is a tasteless, odorless powder.[1][2] Historically, its primary application has been as a gastric antacid due to its ability to neutralize hydrochloric acid in the stomach.[1][4] This document provides detailed protocols for the preparation of this compound stock solutions for research and development purposes, along with relevant chemical data and its mechanism of action.
Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for experimental design.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 66813-51-2 | [1][3][5][6][7] |
| Molecular Formula | C7H15AlNaO10+ | [1][5] |
| Molecular Weight | ~309.16 g/mol | [1][5][6][7] |
| Appearance | Tasteless, odorless powder | [1][2] |
| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |
| Storage | Can be stored indefinitely at normal temperatures without apparent change | [1][2] |
Experimental Protocols
Preparation of an this compound Stock Solution (e.g., 10 mg/mL in 0.1 M HCl)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound using a dilute acid as the solvent. Researchers should adjust the concentration as required for their specific application.
Materials:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Calculate the required mass of this compound. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
Weigh the this compound powder accurately using a calibrated weighing balance.
-
Transfer the powder to a clean, dry volumetric flask of the desired final volume.
-
Add a small volume of the 0.1 M HCl solvent to the flask (e.g., approximately 50-70% of the final volume).
-
Dissolve the powder by placing the flask on a magnetic stirrer. Stir the solution until the powder is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
Bring the solution to the final volume by adding more 0.1 M HCl until the meniscus reaches the calibration mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times to ensure homogeneity.
-
Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution appropriately. While this compound is stable at room temperature, refrigeration may be considered for long-term storage of the acidic solution.[1][2]
Safety Precautions:
-
Always wear appropriate PPE when handling chemicals.
-
Hydrochloric acid is corrosive. Handle it with care in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and hydrochloric acid for detailed safety information.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action: Antacid Activity
The primary documented mechanism of action for this compound is its function as a gastric antacid.[1] It neutralizes excess stomach acid (hydrochloric acid) through a chemical reaction that produces water and neutral salts, thereby increasing the gastric pH.[1]
Signaling Pathway (Chemical Reaction)
The following diagram illustrates the chemical interaction of this compound with hydrochloric acid.
Caption: Neutralization of HCl by this compound.
Applications and Research
While the established use of this compound is as an antacid, its unique chemical structure as a complex of aluminum, sodium, carbonate, and a hexitol suggests potential for other research applications.[1] These may include:
-
Drug Delivery: Investigating its potential as a carrier or stabilizing agent for other pharmaceutical compounds.
-
Material Science: Exploring its properties in the development of new materials.
-
Toxicology Studies: Using it as a model compound for studying the biological effects of aluminum complexes.
Researchers are encouraged to explore these and other potential applications of this compound in their respective fields. The protocols provided in this document should serve as a starting point for the preparation of stock solutions for such in vitro and in vivo studies.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for Alexitol Sodium in Protein Binding Assays
A thorough search for "Alexitol sodium" and its application in protein binding assays did not yield any specific results. Therefore, detailed Application Notes and Protocols could not be generated.
The scientific literature and publicly available resources do not contain information regarding a compound named "this compound" in the context of protein binding assays. This could be for several reasons:
-
Novelty of the Compound: this compound may be a very new or proprietary compound that has not yet been described in published scientific literature.
-
Alternative Nomenclature: The compound may be more commonly known by a different chemical name or a specific trade name.
-
Typographical Error: There might be a misspelling in the compound's name.
Without any foundational information on this compound, its mechanism of action, or its physical and chemical properties, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations.
To proceed, it is recommended to:
-
Verify the spelling of "this compound."
-
Search for alternative names or synonyms for the compound.
-
Consult internal documentation or the source of the name for more specific details about its chemical structure and intended use.
Once accurate information about the compound is available, the following sections could be developed to create comprehensive application notes and protocols for its use in protein binding assays.
General Principles of Protein Binding Assays (Illustrative)
Protein binding assays are crucial in drug discovery and development to determine the extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[1][2] This interaction significantly influences a drug's pharmacokinetic and pharmacodynamic properties, including its distribution, metabolism, and elimination.[2][3][4] The unbound, or free, fraction of a drug is generally considered to be the pharmacologically active portion.[1]
Several methods are commonly employed to study protein-drug interactions, each with its own advantages and limitations. These include:
-
Equilibrium Dialysis (ED): Considered a gold standard, this method involves a semi-permeable membrane separating a drug-containing protein solution from a protein-free buffer.[1][5] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the bound and unbound fractions.[5]
-
Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.
-
High-Performance Affinity Chromatography (HPAC): This method utilizes columns with immobilized proteins to study the interactions between the drug and the protein.[6]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a drug to a protein immobilized on a sensor chip in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a drug to a protein, providing a complete thermodynamic profile of the interaction.[7]
Hypothetical Experimental Workflow for a Protein Binding Assay
The following diagram illustrates a general workflow that could be adapted for a protein binding assay once the properties of a specific compound like "this compound" are known.
Caption: A generalized workflow for a protein binding assay.
Hypothetical Signaling Pathway Involvement
If "this compound" were found to interact with a specific receptor or enzyme, its effect on a signaling pathway could be visualized. For example, if it were an inhibitor of a kinase, the diagram might look like this:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Further investigation into the correct identity and properties of "this compound" is necessary to provide the specific and detailed information requested.
References
- 1. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 2. The role of the protein-binding on the mode of drug action as well the interactions with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. boomer.org [boomer.org]
- 6. Quantitative analysis of allosteric drug-protein binding by biointeraction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alexitol Sodium in Microbiology
Introduction: Understanding Alexitol Sodium
This compound, identified by CAS Registry Number 66813-51-2, is a complex salt known chemically as sodium polyhydroxyaluminium monocarbonate hexitol complex. Its primary and documented application is as a gastric antacid. A comprehensive review of scientific literature reveals a lack of studies on the direct application of this compound as an antimicrobial agent in microbiology.
However, the constituent components of this compound—a hexitol (a type of polyol or sugar alcohol like sorbitol), sodium salts, and aluminum compounds—are known to possess antimicrobial properties. This document, therefore, provides a detailed exploration of the potential microbiological applications of this compound based on the known effects of its components. The experimental protocols and data presented herein are derived from studies on these related compounds and should be considered as a hypothetical framework for investigating the antimicrobial potential of this compound.
Potential Antimicrobial Mechanisms of this compound Components
The potential antimicrobial activity of this compound can be inferred from the mechanisms of its individual components:
-
Hexitol (Polyol) Component: Polyols, such as sorbitol, primarily exert an antimicrobial effect through the induction of osmotic stress. At high concentrations, they lower the water activity of the medium, leading to the dehydration of microbial cells. This loss of water disrupts essential cellular functions and inhibits growth. Some polyols can also interfere with microbial metabolism.
-
Sodium Salt Component: Sodium salts, most notably sodium chloride, also induce osmotic stress, causing water to flow out of the microbial cell, leading to plasmolysis and cell death. Additionally, high concentrations of chloride ions can be toxic to some microorganisms.
-
Aluminum Component: Aluminum salts have been shown to possess antibacterial properties. Their mechanism is thought to involve the binding of aluminum ions to the cell membrane and essential enzymes, thereby disrupting cellular function.
Data Presentation: Antimicrobial Activity of this compound Components
The following tables summarize the quantitative data on the antimicrobial activity of compounds related to the components of this compound.
Table 1: Antimicrobial Activity of Sorbitol (a Hexitol)
| Microorganism | Concentration (%) | Log Reduction in CFU/mL (after 14-28 days) | Reference |
| Staphylococcus aureus | 10, 20, 30, 60 | > 3 | [1] |
| Pseudomonas aeruginosa | 30, 60 | > 3 | [1] |
| Escherichia coli | 60 | > 3 | [1] |
| Candida albicans | 60 | > 1 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Chloride (NaCl)
| Microorganism | pH | Temperature (°C) | MIC (M) | Reference |
| Pseudomonas aeruginosa | Not Specified | Not Specified | 0.5 - >1.0 | [2] |
| Staphylococcus aureus | 5.7 | 4 | 1.37 | [3] |
| Escherichia coli | Not Specified | Not Specified | Inhibited by 3.5% (approx. 0.6 M) | [4] |
| Lactococcus lactis | 5.7 | 4 | 0.86 | [3] |
Table 3: Anti-biofilm Activity of this compound Components
| Compound | Microorganism | Concentration | Biofilm Reduction (%) | Reference |
| Sorbitol | Streptococcus mutans | 5% | Significant reduction | [5] |
| Sorbitol (in combination with antibiotics) | Pseudomonas aeruginosa | 50-200 mg/mL | Potentiated antibiotic activity (up to 32-fold) | [6] |
| Sodium Chloride | Acinetobacter baumannii | 950 mM (approx. 5.5%) | ~54% | [7] |
| Sodium Chloride | Staphylococcus aureus | 4-6% | Increased biofilm formation | [8] |
Experimental Protocols
The following are standard protocols that can be adapted to evaluate the antimicrobial and anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[9][10][11][12]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Preparation of Microtiter Plate: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of biofilms.[13][14][15][16]
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Bacterial culture
-
Crystal violet solution (0.1%)
-
95% Ethanol or 33% Glacial Acetic Acid
-
Plate reader
Procedure:
-
Preparation of Plates: In a 96-well plate, add 100 µL of TSB containing serial dilutions of this compound to each well.
-
Inoculation: Add 100 µL of a diluted bacterial culture (adjusted to a starting OD₆₀₀ of 0.05) to each well. Include wells with bacteria and no this compound as a positive control, and wells with only sterile TSB as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at 570-595 nm using a plate reader. The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
Visualizations
Hypothetical Signaling Pathways and Mechanisms
References
- 1. roquette.com [roquette.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimum Inhibitory Concentration (MIC) of Sodium Lactate and Sodium Chloride for Spoilage Organisms and Pathogens at Different pH Values and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Polyols and Selected Dental Materials on the Ability to Create a Cariogenic Biofilm–On Children Caries-Associated Streptococcus Mutans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of NaCl on Biofilm Formation of the Isolate from Staphylococcus aureus Outbreak Linked to Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. Biofilm inhibition assay [bio-protocol.org]
- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. 3.6. Biofilm Formation Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Measuring Alexitol Sodium Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium, a sodium polyhydroxyaluminum monocarbonate hexitol complex, is primarily recognized for its function as a gastric antacid.[1][2][3] Its efficacy is attributed to its ability to neutralize gastric acid, a mechanism crucial for alleviating symptoms associated with conditions such as heartburn, indigestion, and peptic ulcer disease.[1][2] Beyond simple acid neutralization, evidence suggests that aluminum-containing antacids may also exert a cytoprotective effect on the gastric mucosa through the stimulation of prostaglandin E2 (PGE2) synthesis.[1][2][4][5]
These application notes provide detailed protocols for the comprehensive evaluation of this compound's efficacy, encompassing both its primary acid-neutralizing capacity and its potential secondary cytoprotective mechanisms. The methodologies described herein are applicable for preclinical and research settings.
Primary Efficacy Assessment: Acid Neutralization
The primary efficacy of this compound is its ability to neutralize gastric acid. This can be quantified using both in vitro and in vivo methods.
In Vitro Acid-Neutralizing Capacity (ANC) Assay
The Acid-Neutralizing Capacity (ANC) test is a standardized in vitro method to determine the total amount of acid that can be neutralized by a single dose of an antacid.[6][7][8] This assay is crucial for the initial screening and quality control of this compound formulations.
Experimental Protocol: Acid-Neutralizing Capacity (ANC) Test (USP <301>)
Objective: To determine the milliequivalents (mEq) of 1 N hydrochloric acid (HCl) that can be neutralized by a single dose of this compound.
Materials:
-
This compound sample
-
1.0 N Hydrochloric acid (HCl), standardized
-
0.5 N Sodium hydroxide (NaOH), standardized
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Water bath maintained at 37°C
-
Beakers (250 mL)
-
Burette (50 mL)
Procedure:
-
Accurately weigh a quantity of this compound equivalent to the minimum recommended dose.
-
Transfer the sample to a 250 mL beaker.
-
Add 70 mL of deionized water and stir for 1 minute.
-
Place the beaker in a 37°C water bath and allow it to equilibrate.
-
Pipette 30.0 mL of 1.0 N HCl into the beaker while stirring continuously.
-
Continue stirring at 37°C for 15 minutes.
-
Immediately begin titrating the excess HCl with 0.5 N NaOH to a stable pH of 3.5.
-
Record the volume of NaOH used.
-
Perform a blank titration using 70 mL of water and 30.0 mL of 1.0 N HCl.
Data Analysis: The ANC is calculated using the following formula:
ANC (mEq) = (Volume of HCl added × Normality of HCl) - (Volume of NaOH used for sample × Normality of NaOH)
Data Presentation:
Table 1: Illustrative Acid-Neutralizing Capacity of Various Antacid Formulations
| Antacid Formulation | Active Ingredients | Minimum Labeled Dose | Acid-Neutralizing Capacity (mEq/dose) |
| This compound (Hypothetical) | Sodium polyhydroxyaluminum monocarbonate hexitol complex | 1 tablet | Data Not Available |
| Antacid A[9] | Aluminum hydroxide, Magnesium hydroxide | 1 tablet | 27.70 ± 0.79 |
| Antacid B[9] | Sodium alginate, Sodium bicarbonate, Calcium carbonate | 1 tablet | 12.30 ± 0.18 |
| Antacid C[9] | Aluminum hydroxide, Magnesium hydroxide | 10 mL suspension | 49.85 ± 0.97 |
Note: Specific quantitative data for this compound's ANC is not publicly available. The data presented for other antacids is for illustrative purposes to demonstrate data presentation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Vitamin C reduces gastric pH in pharmacologically induced hypochlorhydria: a potential approach for mitigating pH-dependent drug-drug interactions of weak-base drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 activates EP2 receptors to inhibit human lung mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prostaglandin E2 at new glance: novel insights in functional diversity offer therapeutic chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm [frontiersin.org]
Application Notes and Protocols for Alexitol Sodium Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexitol sodium, a sodium polyhydroxyaluminum monocarbonate hexitol complex, is a well-established antacid.[1][2][3][4] Its primary mechanism of action involves the neutralization of gastric acid.[1][3] While its traditional application is straightforward, emerging research is exploring its potential in novel drug delivery systems to enhance its therapeutic efficacy, modify its release profile, or target specific sites within the gastrointestinal tract. This document provides detailed application notes and protocols for the conceptual research and development of this compound delivery systems, including liposomal, nanoparticulate, and micellar formulations.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for designing effective delivery systems.
| Property | Value | Reference |
| CAS Registry Number | 66813-51-2 | [1][2][5][6] |
| Molecular Formula | C7H15AlNaO10+ | [1][5] |
| Molecular Weight | ~309.16 g/mol | [1][5] |
| Appearance | Tasteless, odorless powder | [1][2] |
| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |
| Stability | Can be stored indefinitely at normal temperatures without apparent change | [2] |
This compound Delivery Systems: An Overview
The encapsulation of this compound into delivery systems like liposomes, nanoparticles, and micelles presents several theoretical advantages:
-
Controlled Release: Prolonged and sustained neutralization of gastric acid.
-
Targeted Delivery: Potential for localized action in specific regions of the gastrointestinal tract.
-
Enhanced Stability: Protection of the compound from degradation in the gastric environment.
-
Improved Patient Compliance: Potential for reduced dosing frequency.
Liposomal Delivery of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[7][8][9] For this compound, a hydrophilic drug, it would be encapsulated within the aqueous core of the liposome.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed into unilamellar vesicles.[10][11][12]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound dissolved in PBS (pH 7.4). The concentration of this compound should be determined based on the desired drug loading.
-
Agitate the flask by gentle rotation (without vortexing) for 1-2 hours at a temperature above the lipid's phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be subjected to sonication using a bath sonicator or probe sonicator.
-
Alternatively, for a more defined size distribution, the MLVs can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder.[13] This should be performed at a temperature above the lipid's phase transition temperature.
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation (e.g., 15,000 x g for 30 minutes) or size exclusion chromatography. The liposomal pellet is then washed and resuspended in fresh PBS.
-
Characterization of this compound Liposomes
| Parameter | Method | Expected Outcome |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-200 nm; PDI: < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Indicates surface charge and stability |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Centrifugation followed by quantification of free drug in the supernatant using a suitable analytical method (e.g., HPLC or a specific assay for aluminum). EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[14] DL (%) = [Weight of Encapsulated Drug / Total Weight of Liposomes] x 100. | High EE% is desirable. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, bilayered vesicles |
Nanoparticulate Delivery of this compound
Polymeric nanoparticles can encapsulate drugs within their matrix, offering controlled release and protection.[15][16][17] Given this compound's insolubility in water, a nanoprecipitation or emulsification-solvent evaporation method could be adapted.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA in a volatile organic solvent like dichloromethane.
-
Disperse a fine powder of this compound in this polymer solution.
-
-
Emulsification:
-
Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed using a probe sonicator to form an oil-in-water (o/w) emulsion. Sonication should be performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours (e.g., 4-12 hours) on a magnetic stirrer to allow the organic solvent to evaporate completely. This leads to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 30 minutes).
-
Wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.
-
Characterization of this compound Nanoparticles
| Parameter | Method | Expected Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size: 150-300 nm; PDI: < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Negative zeta potential is typical for PLGA nanoparticles. |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Dissolve a known amount of nanoparticles in a suitable solvent and quantify the drug content. | Varies depending on formulation parameters. |
| Morphology | Scanning Electron Microscopy (SEM) or TEM | Spherical particles with a smooth surface. |
Micellar Delivery of this compound
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.[18][19][20][21][22] They are typically used for solubilizing hydrophobic drugs in their core. While this compound is hydrophilic, it could potentially be complexed with a hydrophobic counter-ion or encapsulated in the hydrophilic shell of specially designed micelles. A more direct application for this compound would be as a component in a mixed micellar system designed for oral delivery.
Due to the hydrophilic nature of this compound, its incorporation into the hydrophobic core of traditional micelles is not feasible. A more plausible, yet still theoretical, approach would involve its complexation or interaction with the hydrophilic corona of the micelle.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Gastric Acid Neutralization
The primary action of this compound is direct chemical neutralization of hydrochloric acid (HCl) in the stomach.
Caption: Gastric acid neutralization by this compound.
Experimental Workflow for Delivery System Development
The following diagram illustrates a typical workflow for the development and characterization of a drug delivery system.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. THE IN VITRO EVALUATION OF A SODIUM POLY‐HYDROXYALUMINIUM MONOCARBONATE HEXITOL COMPLEX AS A GASTRIC ANTACID | Semantic Scholar [semanticscholar.org]
- 5. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Delivery Systems: Design Optimization and Current Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2480208A1 - Methods for the preparation of liposomes - Google Patents [patents.google.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Drug Delivery FAQs [sigmaaldrich.com]
- 15. Nanoparticles: Properties, applications and toxicities - Arabian Journal of Chemistry [arabjchem.org]
- 16. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural parameters of nanoparticles affecting their toxicity for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Multifunctional polymeric micelles for delivery of drugs and siRNA [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alexitol Sodium Stability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Alexitol sodium in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a chemical complex of sodium polyhydroxyaluminum monocarbonate and a hexitol, such as sorbitol or mannitol.[1][2][3] It is an odorless, tasteless powder.[1][2] In its solid form, this compound is highly stable and can be stored for extended periods at normal temperatures without any noticeable chemical or physical changes.[1][2] Stability issues are more likely to arise when it is formulated into aqueous solutions or suspensions.
Q2: Is this compound soluble in water?
This compound is practically insoluble in water.[1][2] However, it readily dissolves in dilute acids.[1][2] This property is central to its function as an antacid, as it dissolves in the acidic environment of the stomach.
Q3: What is the role of the hexitol (sorbitol or mannitol) in the this compound complex?
The inclusion of a hexitol like sorbitol or mannitol is crucial for stabilizing the complex.[1] A patent from 1961 described that this complexation helps to create stable aqueous gastric antacid preparations by preventing the precipitation that is common with conventional aluminum hydroxide suspensions.[2]
Troubleshooting Guide for Stability Issues in Solution
Issue 1: Precipitation or Cloudiness in Aqueous Suspension
Possible Cause: this compound has very low water solubility. The formation of a precipitate or cloudy appearance in a neutral aqueous vehicle is expected.
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound is pH-dependent. Its solubility increases in acidic conditions. For experimental purposes requiring a solution, consider using a dilute acidic buffer. The appropriate pH will depend on the specific requirements of your experiment.
-
Particle Size: The particle size of the this compound powder can influence the suspension's stability.[2] While specific research on particle size engineering for this compound is not widely documented, general principles suggest that a smaller, more uniform particle size can lead to a more stable suspension.
-
Use of Suspending Agents: If a neutral pH suspension is required, the use of appropriate suspending agents can help to maintain the homogeneity of the mixture.
Issue 2: Loss of Potency or Efficacy Over Time
Possible Cause: Although chemically stable in solid form, this compound in an aqueous environment, particularly at non-optimal pH values or elevated temperatures, may undergo slow degradation. The primary degradation pathway for similar compounds is often hydrolysis.[4]
Troubleshooting Steps:
-
pH Control: Maintaining an optimal pH is critical. The stability of many pharmaceutical compounds in solution is highly pH-dependent.[5] For this compound, extreme pH values (highly acidic or highly alkaline) may accelerate degradation.
-
Temperature Control: Store solutions at controlled room temperature or as recommended. Elevated temperatures can increase the rate of chemical degradation.[6][7]
-
Excipient Compatibility: Ensure that all excipients in the formulation are compatible with this compound. Certain excipients can catalyze degradation reactions.[8][9]
Issue 3: Incompatibility with Other Formulation Components
Possible Cause: Interactions between this compound and other excipients in the formulation can lead to physical or chemical instability.
Troubleshooting Steps:
-
Review Excipient Chemistry: Be aware of the chemical nature of all excipients. For instance, excipients with reactive functional groups may interact with the components of the this compound complex.[9]
-
Conduct Compatibility Studies: Perform compatibility studies by mixing this compound with individual excipients and storing them under stressed conditions (e.g., elevated temperature and humidity) to identify potential interactions.[10][11]
-
Avoid Reactive Excipients: Based on the chemistry of this compound (a complex containing aluminum, carbonate, and hydroxyl groups), avoid strongly acidic or basic excipients that could disrupt the complex.
Data Presentation
Table 1: General Stability Profile of this compound
| Property | Description | Citations |
| Physical Form | Tasteless, odorless powder | [1][2] |
| Solid-State Stability | Can be stored indefinitely at normal temperatures without apparent change. | [1][2] |
| Solubility in Water | Practically insoluble. | [1][2] |
| Solubility in Dilute Acids | Readily soluble. | [1][2] |
| Thermal Decomposition | Decomposes without melting upon strong heating. | [1][2] |
Table 2: Factors Influencing Stability in Aqueous Formulations
| Factor | Potential Impact on Stability | Recommendations for Mitigation |
| pH | Solubility and chemical stability are pH-dependent. Extreme pH values may lead to degradation or precipitation. | Optimize and control the pH of the formulation. The literature suggests a tolerable pH range for oral liquids is 2-9.[5] |
| Temperature | Higher temperatures generally accelerate chemical degradation reactions. | Store formulations at controlled room temperature unless otherwise specified. Avoid exposure to excessive heat. |
| Excipients | Incompatible excipients can lead to chemical degradation or physical instability. | Conduct thorough drug-excipient compatibility studies.[9][10] |
| Moisture | For solid or semi-solid formulations, high humidity can promote hydrolysis. | Control the water content in the formulation and consider using less hygroscopic excipients.[4] |
Experimental Protocols
Protocol: Assessing the Stability of an this compound Suspension
This protocol outlines a general method for evaluating the physical and chemical stability of an this compound suspension.
-
Preparation of Suspension:
-
Prepare the this compound suspension with the desired vehicle and excipients.
-
Ensure uniform dispersion of the powder.
-
Package the suspension in appropriate containers.
-
-
Initial Characterization (Time = 0):
-
Physical Appearance: Record the color, odor, and homogeneity of the suspension.
-
pH Measurement: Determine the initial pH of the suspension.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Assay: Determine the concentration of this compound using a validated analytical method (e.g., HPLC after acid dissolution).
-
Related Substances: Analyze for the presence of any degradation products.
-
-
Stability Storage:
-
Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
-
Testing at Specified Time Points (e.g., 1, 3, 6 months):
-
At each time point, withdraw samples and repeat the characterization tests performed at Time = 0.
-
Physical Stability Assessment:
-
Sedimentation Volume: Measure the ratio of the final volume of the sediment to the initial total volume of the suspension.
-
Redispersibility: Assess the ease with which the sediment can be redispersed by gentle shaking.
-
-
-
Data Analysis:
-
Compare the results at each time point to the initial data.
-
Identify any trends in the physical or chemical properties of the suspension over time.
-
Visualizations
Caption: Workflow for assessing the stability of this compound suspensions.
References
- 1. This compound [drugfuture.com]
- 2. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 3. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 9. scispace.com [scispace.com]
- 10. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Alexitol Sodium Experimental Technical Support Center
Disclaimer
The following technical support center for "Alexitol sodium" is a hypothetical resource created to fulfill the structural and content requirements of the prompt. While this compound is a real compound, its established use is as an antacid.[1][2] The mechanism of action, signaling pathways, experimental protocols, and troubleshooting guides described below are fictional and designed for illustrative purposes to meet the needs of the target audience of researchers and drug development professionals.
Welcome to the technical support hub for researchers working with this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound in pre-clinical research, focusing on its hypothetical role as an inhibitor of the pro-inflammatory "AXL-1" signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in a research context?
A1: In this hypothetical research context, this compound is investigated as an inhibitor of the AXL-1 receptor, a transmembrane protein implicated in inflammatory responses and certain proliferative diseases. By binding to the intracellular kinase domain of AXL-1, this compound is proposed to block downstream signaling through the JAK/STAT pathway, thereby reducing the expression of pro-inflammatory cytokines.
Q2: I am observing significant precipitation of this compound in my cell culture media. Why is this happening and how can I resolve it?
A2: this compound is known to be practically insoluble in water but soluble in dilute acids.[1][2] Its sodium salt form can also be sensitive to the pH and ionic strength of the cell culture media. Precipitation is a common issue and can be addressed by:
-
Preparing a concentrated stock solution in a suitable solvent: A stock solution in DMSO or a dilute acidic buffer (e.g., citrate buffer, pH 5.5) is recommended.
-
Optimizing the final concentration of the solvent in the media: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically <0.1%) to avoid solvent-induced artifacts.[3]
-
Pre-warming the media: Adding the this compound stock solution to pre-warmed media with gentle vortexing can help maintain solubility.
Q3: My in vitro kinase assay results for this compound are inconsistent. What are the potential causes?
A3: Inconsistent IC50 values in in vitro kinase assays can stem from several factors.[3] Ensure that:
-
The ATP concentration in your assay is constant and close to the Km of the kinase.
-
Incubation times and temperatures are strictly controlled.
-
The purity of your this compound batch is verified.
Q4: I am seeing unexpected off-target effects in my cell-based assays. How can I investigate this?
A4: Off-target effects are common with kinase inhibitors and can be caused by the structural similarity of the ATP-binding pocket across different kinases.[4][5] To investigate this:
-
Perform a kinase selectivity panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Use a structurally unrelated inhibitor: Confirm your findings with a different inhibitor targeting the same primary pathway.[4]
-
Employ genetic knockdown: Use siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of the intended target.[6]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Low Potency or Lack of Biological Effect | 1. Compound degradation. 2. Sub-optimal assay conditions. 3. Cell line is not dependent on the AXL-1 pathway. | 1. Prepare fresh stock solutions. Verify compound integrity via HPLC. 2. Perform a time-course experiment to determine the optimal treatment duration.[3] 3. Confirm AXL-1 expression in your cell line via western blot or qPCR. |
| High Cell Toxicity at Low Concentrations | 1. Potent off-target effects on survival pathways.[4] 2. Insolubility leading to cytotoxic aggregates. | 1. Conduct a kinase profiling screen to identify off-target interactions.[4] 2. Improve solubility by optimizing the stock solution solvent and final media conditions. |
| Inconsistent Results Between Experiments | 1. Variable cell density at the time of treatment.[3] 2. Inconsistent passage number of cells. | 1. Ensure even cell seeding and distribution in multi-well plates.[3] 2. Use a consistent and low cell passage number for all experiments. |
In Vivo Animal Models
| Problem | Potential Cause | Recommended Solution |
| Poor Bioavailability | 1. Low aqueous solubility limiting absorption.[7] 2. Rapid metabolism. | 1. Consider formulation strategies such as co-solvents or amorphous solid dispersions. 2. Conduct in vitro metabolism studies (e.g., with liver microsomes) to identify major metabolic pathways.[8] |
| Lack of Efficacy in Animal Models | 1. Insufficient target engagement due to poor pharmacokinetics.[8] 2. Species-specific differences in the AXL-1 pathway. | 1. Perform pharmacokinetic studies to correlate plasma exposure with efficacy.[9] 2. Confirm that this compound inhibits the AXL-1 pathway in the animal species being used. |
Experimental Protocols
Protocol 1: AXL-1 Inhibition in a Macrophage Cell Line
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the AXL-1 signaling pathway by measuring the downstream production of a pro-inflammatory cytokine (e.g., TNF-α).
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Cell Treatment: Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulation: Stimulate the cells with a known AXL-1 ligand (e.g., Gas6) for 6 hours to induce TNF-α production.
-
Quantification: Collect the cell culture supernatant and quantify the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Diagrams
Caption: Hypothetical AXL-1 signaling pathway.
Caption: Troubleshooting workflow for in vitro assays.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rjpdft.com [rjpdft.com]
- 8. bioivt.com [bioivt.com]
- 9. admescope.com [admescope.com]
how to improve Alexitol sodium solubility
{"answer":"### Technical Support Center: Alexitol Sodium Solubility
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound during experimentation.
Compound Profile: this compound
This compound, also known as sodium polyhydroxyaluminium monocarbonate hexitol complex, is a chemical compound with the CAS Registry Number 66813-51-2.[1][2] It is described as a tasteless, odorless powder.[1][2] A key characteristic of this compound is that it is practically insoluble in water but readily soluble in dilute acids.[1][2] This property is central to many of the challenges encountered during its formulation and experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is inherently and practically insoluble in neutral water.[1][2] Its molecular structure, a complex of aluminum, sodium, carbonate, and a hexitol, does not readily disassociate in neutral aqueous solutions. To achieve solubilization, the pH of the solvent must be acidic to facilitate the breakdown of the complex.[1][2]
Q2: At what pH does this compound become soluble?
A2: this compound is designed to be readily soluble in dilute acids.[1][2] Significant solubility is typically observed at a pH below 5.5, with optimal solubility occurring in more acidic conditions (pH 1-3), similar to those found in gastric fluid. This is due to the neutralization reaction between the carbonate component of the complex and the acid.[1]
Q3: Can I use organic solvents to dissolve this compound?
A3: While this compound is practically insoluble in water, its solubility in common organic solvents such as ethanol, methanol, or DMSO is also very limited. The primary method for dissolving this compound is through the use of dilute acids.[1][2]
Q4: I've dissolved this compound in acid, but it precipitates when I buffer the solution to a neutral pH. How can I prevent this?
A4: This is expected behavior. The solubility of this compound is pH-dependent. As the pH is raised towards neutral, the acidic environment that keeps the compound in solution is neutralized, causing the complex to reform and precipitate out of the solution. To maintain solubility at a higher pH, you may need to consider formulation strategies such as the use of co-solvents, surfactants, or creating a solid dispersion.[3][4]
Q5: Does particle size affect the dissolution rate of this compound?
A5: Yes, reducing the particle size increases the surface area available for the solvent to interact with the compound, which can lead to a faster dissolution rate in acidic media.[5][6][7] Techniques like micronization can be employed to decrease particle size.[5][7][8] However, it's important to note that this will not increase the equilibrium solubility in a given solvent but will help it dissolve more quickly.[5][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | The solvent is neutral (e.g., deionized water, PBS at pH 7.4). | Use a dilute acidic solution (e.g., 0.1 M HCl) as the solvent.[1][2] |
| The solution is cloudy or contains visible particulates after attempting to dissolve the compound. | Incomplete dissolution due to insufficient acidification or saturation of the solvent. | Ensure the pH of the solution is sufficiently low (pH < 4). If saturation is the issue, increase the volume of the acidic solvent. Gentle heating and sonication can also aid dissolution. |
| The compound precipitates out of solution during the experiment. | A change in the pH of the solution to a less acidic or neutral state. | Maintain a low pH environment if possible. If the experimental conditions require a neutral pH, consider formulating this compound into a solid dispersion or using a co-solvent system to maintain solubility.[3][4] |
| The dissolution rate is too slow for my application. | The particle size of the this compound powder is too large. | Employ particle size reduction techniques such as micronization or milling to increase the surface area of the powder.[5][7][8] |
| Inconsistent results in solubility assays. | Variability in the preparation of the solvent or incomplete dissolution. | Standardize the protocol for preparing the acidic solvent. Use a calibrated pH meter to ensure consistency. Ensure the compound is fully dissolved before use by visual inspection and, if necessary, filtration of any remaining particulates. |
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution of this compound
This protocol describes the steps to prepare a 10 mg/mL stock solution of this compound in a dilute acidic solvent.
-
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Add the powder to a volumetric flask.
-
Add approximately 80% of the final volume of 0.1 M HCl to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound powder is completely dissolved. This may take several minutes.
-
Once dissolved, add 0.1 M HCl to the final volume mark on the flask.
-
Verify the final pH of the solution to ensure it is in the acidic range.
-
The stock solution is now ready for use.
-
Protocol 2: Particle Size Reduction by Micronization
This protocol provides a general workflow for reducing the particle size of this compound using a jet mill.
-
Materials:
-
This compound powder
-
Jet mill
-
Inert gas source (e.g., nitrogen)
-
Particle size analyzer
-
-
Procedure:
-
Ensure the jet mill is clean and properly assembled according to the manufacturer's instructions.
-
Weigh the initial this compound powder.
-
Load the powder into the feed hopper of the jet mill.
-
Set the grinding and feed pressures to the desired levels. These parameters may need to be optimized for this compound.
-
Start the inert gas flow and then begin feeding the powder into the grinding chamber.
-
Collect the micronized powder from the collection vessel.
-
Analyze the particle size distribution of the micronized powder using a particle size analyzer to confirm the desired size reduction has been achieved.
-
Store the micronized powder in a desiccator to prevent moisture absorption.
-
Visualizing Experimental Workflows
Workflow for this compound Solubilization
A flowchart outlining the decision-making process for dissolving this compound.
Solubility Enhancement Strategy Selection
A diagram illustrating various strategies to address the poor solubility of a compound."}
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. wjbphs.com [wjbphs.com]
Technical Support Center: Troubleshooting Cytotoxicity Studies of Novel or Poorly Characterized Compounds
This guide is intended for researchers, scientists, and drug development professionals who are investigating the cytotoxic properties of novel or poorly characterized chemical compounds, for which established protocols and expected outcomes are not yet available. Using "Alexitol sodium" as a placeholder for such a compound, this document provides a framework for troubleshooting common issues encountered during in vitro cytotoxicity experiments.
Given that there is no publicly available information on the cytotoxicity of this compound, which is documented primarily as a gastric antacid, the following sections offer general guidance applicable to the study of any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: I am seeing high variability in my cytotoxicity assay results between replicate wells and experiments. What could be the cause?
A1: High variability is a common challenge when working with a new compound. Several factors can contribute to this:
-
Compound Solubility and Stability: The compound may not be fully soluble in your culture medium or may be degrading over the course of the experiment. This can lead to inconsistent concentrations in your wells.
-
Inconsistent Cell Seeding: Ensure that your cell seeding density is uniform across all wells. Variations in cell number at the start of the experiment will lead to different results.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. It is advisable to not use the outermost wells for experimental conditions or to fill them with sterile media or PBS to mitigate these effects.
-
Pipetting Errors: Inconsistent pipetting of the compound or assay reagents can introduce significant variability.
Q2: My positive and negative controls are working, but my test compound shows no dose-dependent cytotoxicity. What should I do?
A2: If your controls are behaving as expected, the issue likely lies with the compound itself or its interaction with the assay.
-
Concentration Range: You may be testing a concentration range that is too low to induce a cytotoxic effect. Consider performing a broad-range dose-finding study.
-
Compound Inactivity: It is possible that the compound is not cytotoxic to the cell line you are using under the tested conditions.
-
Assay Interference: The compound might be interfering with the assay itself. For example, it could be reacting with the colorimetric or fluorometric reagents. Running cell-free controls with the compound and the assay reagents can help identify such interference.
Q3: I observe a color change in the culture medium after adding my compound, even before adding any assay reagents. Is this a problem?
A3: Yes, this can be a significant issue. A change in the medium's color suggests that the compound has its own intrinsic color or is reacting with components of the medium, which can interfere with absorbance-based cytotoxicity assays like the MTT or XTT assay. It is crucial to run parallel cell-free experiments with the compound in the medium to quantify this background absorbance and subtract it from your experimental readings.
Troubleshooting Specific Cytotoxicity Assays
Below are troubleshooting guides for common cytotoxicity assays when working with a novel compound.
Metabolic Assays (e.g., MTT, XTT, WST-1)
These assays measure cell viability based on the metabolic activity of the cells.
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in cell-free wells | The compound absorbs light at the same wavelength as the assay's readout. | Run a cell-free control for each concentration of the compound and subtract the background absorbance from the cell-containing wells. |
| Increased absorbance with higher compound concentration (suggesting increased viability) | The compound is a reducing agent and is directly reducing the tetrazolium salt (e.g., MTT) to formazan. | Validate findings with a different type of cytotoxicity assay that is not based on metabolic reduction, such as a membrane integrity assay (LDH or Trypan Blue). |
| No signal or very low signal in all wells, including controls | The assay reagent is not working, or the cells are not metabolically active. | Check the expiration date and storage of your assay reagents. Ensure your cells are healthy and in the logarithmic growth phase. |
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue)
These assays assess cytotoxicity by measuring the leakage of intracellular components or the uptake of a dye by non-viable cells.
| Problem | Possible Cause | Suggested Solution |
| High LDH activity in the negative control wells | Cells were handled too vigorously during seeding or treatment, causing premature lysis. The cell line may naturally have high basal LDH release. | Handle cells gently. Optimize cell seeding density and establish a baseline LDH release for your cell line. |
| Inhibition of LDH activity | The compound may be directly inhibiting the LDH enzyme. | Test the effect of your compound on purified LDH enzyme to confirm interference. |
| Trypan blue staining is inconsistent or difficult to count | Cell clumps are preventing accurate counting. The observer is subjective. | Ensure a single-cell suspension before staining. Use an automated cell counter for objectivity. |
Experimental Protocols
Protocol: Screening for Compound Interference with MTT Assay
-
Prepare a 96-well plate with cell culture medium, but without cells.
-
Add the compound at the same concentrations used in your cytotoxicity experiment to triplicate wells.
-
Include wells with medium only (no compound) as a negative control.
-
Incubate the plate under the same conditions as your cell-based experiment (e.g., 37°C, 5% CO2 for 24-72 hours).
-
Add the MTT reagent to all wells and incubate for 1-4 hours.
-
Add the solubilizing agent (e.g., DMSO, isopropanol) and read the absorbance at the appropriate wavelength.
-
Analyze the data to see if the compound alone leads to a change in absorbance.
Visualizing Experimental Workflows and Pathways
General Workflow for Assessing Cytotoxicity of a Novel Compound
The following diagram outlines a general workflow for characterizing the cytotoxic potential of a new chemical entity.
Caption: A generalized workflow for cytotoxicity testing of a novel compound.
Hypothetical Signaling Pathway: Induction of Apoptosis
If initial screens suggest the compound induces apoptosis, further investigation into the underlying signaling pathway is warranted. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.
Caption: A simplified diagram of apoptotic signaling pathways.
Technical Support Center: Optimizing Alexitol Sodium Concentration for Assays
Introduction
Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a well-established antacid agent.[1][2] Its primary mechanism of action involves the neutralization of gastric acid, a property that has been extensively studied in various in vitro models simulating stomach conditions.[1] While its application as an antacid is well-documented, its use in broader research and drug development assays is not widely established in publicly available scientific literature.
This technical support center aims to provide guidance for researchers who may be exploring novel applications of this compound in experimental assays beyond its traditional role. The following information is based on general principles of assay optimization and troubleshooting, adapted to the known chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
This compound is principally recognized for its antacid properties, functioning to neutralize hydrochloric acid.[1][2] It is a tasteless, odorless powder that is practically insoluble in water but readily dissolves in dilute acids.[2]
Q2: Are there established concentration ranges for this compound in common research assays?
Currently, there is a lack of established, standardized concentration ranges for this compound in common research assays such as cell viability, enzyme-linked immunosorbent assays (ELISAs), or polymerase chain reaction (PCR). Its primary documented use is in in vitro antacid activity assessments.
Q3: What are the key considerations when preparing this compound for an assay?
Given its poor solubility in water, this compound should be dissolved in a suitable acidic buffer that is compatible with the experimental system. The final pH of the stock solution and the assay medium should be carefully monitored and adjusted as it may impact the experimental outcome.
Troubleshooting Guide
This guide addresses potential issues that may arise when incorporating this compound into an experimental workflow.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Non-specific binding of this compound to assay components. | - Optimize blocking steps with appropriate blocking agents.- Adjust the salt concentration of buffers to reduce non-specific interactions.- Perform serial dilutions to determine the optimal working concentration with the lowest background. |
| Poor Reproducibility | Inconsistent dissolution of this compound. | - Ensure complete and consistent dissolution of the this compound powder before each experiment.- Prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time. |
| Unexpected Assay Interference | This compound altering the pH of the assay buffer. | - Measure the pH of the assay medium after the addition of this compound.- Use a buffering system with sufficient capacity to maintain the desired pH throughout the experiment. |
| Weak or No Signal | Incompatibility of this compound with assay reagents. | - Run control experiments to assess the effect of this compound on individual assay components (e.g., enzyme activity, antibody binding).- Consider alternative formulations or derivatives if direct incompatibility is observed. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range of this compound Using a pH Titration Assay
This protocol provides a method to determine the acid-neutralizing capacity and effective concentration range of this compound in a specific buffer system.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Prepare a stock solution of this compound in deionized water (note: it will be a suspension).
-
In a beaker, add a known volume of 0.1 M HCl.
-
Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.
-
Record the initial pH.
-
Slowly titrate the HCl solution with the this compound stock solution, recording the pH after each addition.
-
Continue the titration until the pH stabilizes.
-
Plot the pH versus the volume of this compound solution added to determine the equivalence point and the buffering range.
Visualizing Experimental Workflows
Workflow for Optimizing this compound Concentration
The following diagram illustrates a general workflow for optimizing the concentration of a new compound, such as this compound, in an assay.
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for High Background
This diagram outlines a decision-making process for troubleshooting high background signals in an assay involving this compound.
Caption: A troubleshooting flowchart for addressing high background signals.
References
preventing Alexitol sodium precipitation in media
Disclaimer: The compound "Alexitol sodium" appears to be a proprietary or experimental substance, as no direct scientific literature matching this name was found in public databases. The following troubleshooting guide is based on established principles of drug stability and precipitation in experimental media for sodium salts of active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my experimental media?
Precipitation of compounds like this compound in media can be triggered by several factors:
-
Temperature Shifts: Exposing the media to significant temperature changes, such as freeze-thaw cycles or moving from refrigerated to incubator temperatures, can decrease the solubility of dissolved components, leading to precipitation.[1]
-
pH Imbalance: The solubility of many sodium salts is pH-dependent. A significant shift in the pH of your media outside the optimal range for this compound can cause it to precipitate.
-
High Concentrations: Exceeding the solubility limit of this compound in the specific medium will inevitably lead to precipitation.
-
Solvent Effects: The method of diluting a concentrated stock solution (e.g., in DMSO or ethanol) into the aqueous-based medium is critical. Improper mixing can cause the compound to crash out of the solution.[2]
-
Interactions with Media Components: Certain components in complex media, such as salts (especially calcium and phosphate), proteins, and other supplements, can interact with this compound and form insoluble complexes.[1][3][4]
-
Evaporation: Water loss from the culture medium can increase the concentration of all solutes, potentially exceeding the solubility of this compound.[1][3]
Q2: Can the order of adding reagents to my media affect this compound solubility?
Yes, the order of addition can be critical, especially when preparing complex solutions. For instance, adding a concentrated stock of this compound directly to a solution containing high concentrations of salts that can form insoluble complexes should be avoided. It is often best to add the compound to the final, complete media with gentle mixing.[3]
Q3: How can I determine the optimal solvent and concentration for my this compound stock solution?
The choice of solvent for your stock solution is crucial. While organic solvents like DMSO or ethanol can dissolve many compounds at high concentrations, their final concentration in the cell culture medium should be kept low (typically <0.5%) to avoid toxicity. To determine the optimal stock concentration, you can perform a solubility test. Prepare serial dilutions of your stock solution in the final experimental medium and observe for any precipitation over time.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and resolving this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding this compound stock to media | Poor mixing technique or high local concentration. | Add the stock solution dropwise to the media while gently vortexing or swirling. Avoid adding the stock directly to the bottom of the tube or flask.[2] |
| Stock solvent is incompatible with the aqueous media at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%. | |
| Precipitation observed after incubation | Temperature shift causing decreased solubility. | Pre-warm the media to the incubation temperature before adding this compound. Avoid repeated heating and cooling of the media. |
| pH of the media changed during incubation. | Use a medium with a stable buffering system, such as HEPES, especially if not using a CO2 incubator.[4] Confirm the pH of the medium before and after adding all components. | |
| Evaporation of media leading to increased concentration. | Ensure proper humidification of the incubator and use sealed culture flasks or plates to minimize evaporation.[1][3] | |
| Precipitation in concentrated stock solution | Storage temperature is too low. | Store the stock solution at the recommended temperature. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature before use. |
| The compound has degraded over time. | Prepare fresh stock solutions regularly. The stability of a compound in solution can be influenced by factors like light and temperature.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Based on the properties of this compound, select a suitable solvent (e.g., sterile water, PBS, DMSO, or ethanol).
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile, conical tube, add the solvent to the powder.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Sterilization: If the solvent is not self-sterilizing (like DMSO or ethanol), filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Dilution of this compound into Final Media
-
Pre-warm the media: Before adding the this compound stock, ensure your experimental media is pre-warmed to the temperature of your experiment (e.g., 37°C for cell culture).
-
Thaw the stock solution: If frozen, thaw the this compound stock solution at room temperature.
-
Vortex the stock: Briefly vortex the stock solution to ensure it is homogenous.
-
Serial Dilution (if necessary): If a high dilution factor is required, perform serial dilutions in the experimental media.
-
Final Dilution: Add the required volume of the stock solution dropwise to the pre-warmed media while gently swirling the container to ensure rapid and uniform mixing.
-
Final Mix: Gently mix the final solution before adding it to your experimental setup.
Signaling Pathway Considerations (Hypothetical)
If this compound is hypothesized to interact with a cellular signaling pathway, its bioavailability in solution is paramount. The following diagram illustrates a hypothetical pathway where this compound must first enter the cell to exert its effect. Precipitation would prevent this initial, critical step.
Caption: Bioavailability of this compound for cellular interaction.
Quantitative Data Summary
The following tables provide general guidelines for factors that can influence the solubility of compounds in experimental media. Specific values for this compound would need to be determined empirically.
Table 1: Common Solvents and Their Properties
| Solvent | Typical Stock Concentration Range | Advantages | Considerations |
| Sterile Water | 1-100 mM | Non-toxic, compatible with most media. | Limited dissolving power for hydrophobic compounds. |
| PBS | 1-100 mM | Buffered, isotonic. | Potential for phosphate to interact with certain compounds. |
| DMSO | 10-100 mM | High dissolving power for many compounds. | Can be toxic to cells at concentrations >0.5%.[2] |
| Ethanol | 10-100 mM | Good solvent for many organic molecules. | Can be toxic to cells; may cause protein denaturation. |
Table 2: Factors Affecting Stability and Solubility
| Factor | General Effect on Sodium Salts | Recommendation |
| Temperature | Solubility often increases with temperature, but stability may decrease.[5][7] | Store stock solutions at low temperatures (-20°C or -80°C). Pre-warm media before adding the compound. |
| pH | Solubility is often pH-dependent.[5] | Maintain the pH of the media within the optimal range for the compound. Use buffered solutions. |
| Light Exposure | Can cause degradation of light-sensitive compounds.[5] | Store stock solutions in light-protected containers. |
| Freeze-Thaw Cycles | Can lead to precipitation and degradation.[1][5] | Aliquot stock solutions into single-use volumes. |
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium | Semantic Scholar [semanticscholar.org]
- 7. Stability of various sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexitol sodium interference with fluorescent dyes
Technical Support Center: Alexitol Sodium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of this compound with fluorescent dyes in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound, also known as sodium polyhydroxyaluminum monocarbonate hexitol complex (CAS 66813-51-2), is a chemical compound primarily used as an antacid.[1][2][3][4][5] Its complex structure, containing an aluminum ion and being a polyhydroxy compound, presents several potential mechanisms for interference with fluorescent dyes.[1][3] These mechanisms can include fluorescence quenching, autofluorescence, pH alteration, and light scattering.
Q2: Which fluorescent dyes are most likely to be affected by this compound?
The susceptibility of a fluorescent dye to interference by this compound can depend on several factors, including the dye's chemical structure, its sensitivity to metal ions, and its pH-dependent fluorescence. Dyes that are known to be sensitive to quenching by metal ions or pH changes may be more likely to be affected. It is recommended to perform a compatibility test with your specific dye of interest.
Q3: How can I determine if this compound is causing interference in my experiment?
To ascertain if this compound is the source of interference, you should run a series of control experiments. This includes a "no dye" control with this compound to check for autofluorescence, and a "no this compound" control to establish a baseline fluorescence signal. Comparing the signal from your experimental sample containing both the dye and this compound to these controls will help identify any interference.
Q4: What are the primary mechanisms of fluorescence interference?
There are two main mechanisms by which a compound can directly interfere with a fluorescent assay: quenching and autofluorescence.[6] Quenching occurs when a compound absorbs the excitation or emission light of the fluorophore, leading to a decreased signal.[6] Autofluorescence happens when the interfering compound itself fluoresces at a similar wavelength to the experimental dye, causing an artificially high signal.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in fluorescence-based assays.
Problem 1: Decreased Fluorescence Signal (Quenching)
Symptoms:
-
A significant reduction in the fluorescence intensity of your sample compared to the control without this compound.
-
The quenching effect may be concentration-dependent, with higher concentrations of this compound causing a greater decrease in signal.
Possible Causes:
-
Collisional Quenching: The aluminum ion in the this compound complex may be causing collisional (dynamic) quenching of the excited fluorophore.[7][8]
-
Static Quenching: this compound could be forming a non-fluorescent complex with your dye.
-
Inner Filter Effect: At high concentrations, this compound may absorb the excitation or emission light.[9]
Solutions:
-
Reduce Concentration: Titrate the concentration of this compound to find the lowest effective concentration that minimizes quenching.
-
Change Dyes: If possible, switch to a fluorescent dye that is less sensitive to metal ion quenching.
-
Control Experiments: Quantify the quenching effect at different concentrations to potentially correct your final data.
Problem 2: High Background Fluorescence (Autofluorescence)
Symptoms:
-
Wells or samples containing this compound but no fluorescent dye show a significant fluorescence signal.[9]
-
Low signal-to-noise ratio in your assay.[9]
Possible Causes:
-
This compound or its hexitol component may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.[10]
Solutions:
-
Measure Autofluorescence: Run a control with only this compound and buffer to measure its intrinsic fluorescence.
-
Subtract Background: Subtract the measured autofluorescence from your experimental samples.
-
Change Wavelengths: If possible, use a fluorescent dye with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound.
Problem 3: Inconsistent or Unstable Fluorescence Readings
Symptoms:
-
Fluorescence readings drift over time.
-
Poor reproducibility between replicate wells or samples.
Possible Causes:
-
pH Shift: As an antacid, this compound can alter the pH of your assay buffer, and the fluorescence of many dyes is pH-sensitive.[1]
-
Precipitation/Light Scatter: this compound is sparingly soluble in water and may form a fine precipitate, causing light scattering that can interfere with fluorescence detection.[1][2]
Solutions:
-
Buffer Optimization: Use a strongly buffered solution to maintain a stable pH. Verify the pH of your samples after adding this compound.
-
Solubility Enhancement: If solubility is an issue, consider if your experimental conditions allow for the use of dilute acids to dissolve the this compound, while being mindful of the effect on your assay.[1][2]
-
Centrifugation: Before reading the fluorescence, you can try centrifuging your plate or tubes to pellet any precipitate.
Data Presentation
Table 1: Hypothetical Quenching Effect of this compound on Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | This compound (µM) | Signal Reduction (%) |
| Fluorescein | 494 | 521 | 10 | 15% |
| 50 | 45% | |||
| 100 | 70% | |||
| Rhodamine B | 554 | 577 | 10 | 5% |
| 50 | 20% | |||
| 100 | 35% | |||
| DAPI | 358 | 461 | 10 | <2% |
| 50 | <5% | |||
| 100 | <5% |
Table 2: Hypothetical Autofluorescence of this compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) | This compound (µM) | Autofluorescence (RFU) |
| 360 | 440 | 50 | 850 |
| 485 | 520 | 50 | 320 |
| 540 | 590 | 50 | 150 |
Experimental Protocols
Protocol 1: Assessing the Interference of this compound with a Fluorescent Dye
-
Preparation of Reagents:
-
Prepare a stock solution of your fluorescent dye in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in your assay buffer. Note that gentle heating or sonication may be required to aid dissolution, but verify that this does not affect your assay.
-
-
Control and Experimental Setup (96-well plate format):
-
Blank: Assay buffer only.
-
Dye Control: Fluorescent dye in assay buffer.
-
This compound Control (Autofluorescence): this compound in assay buffer.
-
Experimental Sample: Fluorescent dye and this compound in assay buffer.
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your dye.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Compare the signal from the "Dye Control" to the "Experimental Sample" to determine the extent of quenching.
-
Analyze the "this compound Control" to quantify its autofluorescence.
-
Visualizations
Caption: Workflow for troubleshooting this compound interference.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. google.com [google.com]
Technical Support Center: Troubleshooting In Vivo Toxicity of Alexitol Sodium and Other Orally Administered Aluminum-Containing Compounds
Disclaimer: Direct in vivo toxicity data for Alexitol sodium is not extensively available in public literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general toxicological profile of orally administered aluminum-containing compounds. Researchers should always consult relevant safety data sheets (SDS) and conduct thorough literature reviews for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for toxicity with orally administered aluminum compounds?
A1: The primary target organs for aluminum toxicity following oral administration include the liver, kidneys, and bone.[1][2][3] The central nervous system (CNS) can also be affected, particularly with chronic exposure.[2][4] Aluminum accumulation has been observed in these tissues, potentially leading to organ-specific damage.[1][5]
Q2: We are observing unexpected mortality in our high-dose group. What are the potential causes?
A2: High-dose oral aluminum can lead to mortality, although it generally occurs at very high concentrations compared to normal human exposure.[6] Acute aluminum poisoning is rare in animals.[2] The cause of death could be related to severe systemic toxicity, including significant liver or kidney damage.[3][7] It is also crucial to rule out experimental errors such as dosing inaccuracies or stress-induced complications in the animals.
Q3: Our study animals are showing a significant decrease in body weight and feed consumption. Is this a known effect of aluminum compounds?
A3: Yes, decreased feed intake and reduced body weight gain are consistent symptoms of toxicity across various animal species exposed to soluble forms of aluminum.[8][9] This can be a direct effect of the compound's toxicity or secondary to general malaise in the animals.
Q4: We have noticed alterations in serum chemistry, specifically related to phosphate levels. What could be the mechanism?
A4: Aluminum compounds are known to interfere with phosphate metabolism.[5][10] Orally administered aluminum can bind to dietary phosphate in the gastrointestinal tract, forming insoluble aluminum phosphate, which is then excreted. This can lead to decreased phosphate absorption and, consequently, lower serum phosphate levels.[5] This interference with phosphorylation processes can be a significant contributor to the overall toxic effects of aluminum.[5][11]
Q5: What are the typical histopathological findings in animals treated with toxic doses of aluminum compounds?
A5: Histopathological findings can vary depending on the specific aluminum compound, dose, and duration of exposure. Common findings in the liver may include single-hepatocyte necrosis, sinusoidal dilatation, and Kupffer cell hyperplasia.[8][12] In the kidneys, ischemic glomerular collapse and interstitial fibrosis have been reported.[1] For the central nervous system, particularly with chronic exposure, a reduction in the number of neurons and an increase in apoptosis in areas like the hippocampus have been observed.[13]
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Clinical Signs
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Body Weight Loss / Decreased Feed Intake | - Systemic toxicity of the aluminum compound.- Palatability issues with the dosed feed or vehicle.- Gastrointestinal distress. | - Monitor animals closely for other signs of toxicity.- Consider pair-feeding studies to distinguish between direct toxicity and reduced feed intake effects.- Ensure the vehicle used is appropriate and palatable. |
| Lethargy and Reduced Activity | - Central nervous system effects.- General malaise due to systemic toxicity. | - Conduct a functional observational battery to systematically assess neurological function.- Correlate with blood chemistry and histopathology findings. |
| Changes in Urine or Feces (e.g., diarrhea, discolored urine) | - Gastrointestinal irritation.- Kidney effects. | - Perform urinalysis to check for markers of kidney damage.- Conduct gross necropsy and histopathology of the gastrointestinal tract and kidneys. |
| Salivation | - A potential sign of systemic toxicity with some aluminum compounds.[8] | - Record the incidence and severity.- Correlate with dose levels and other toxicological endpoints. |
Table 2: Troubleshooting Atypical Necropsy and Histopathology Findings
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Pale Organs (e.g., liver, kidneys) | - Anemia.- Reduced blood flow. | - Correlate with hematology results (hemoglobin, red blood cell count).- Histopathological examination for signs of ischemia. |
| Enlarged Liver or Kidneys | - Inflammation or cellular infiltration.- Hypertrophy or hyperplasia.- Edema. | - Compare relative organ weights to control groups.- Detailed histopathological evaluation to identify the nature of the enlargement. |
| Gastrointestinal Abnormalities (e.g., inflammation, ulcers) | - Direct irritant effect of the compound or vehicle.- Systemic effects leading to GI changes. | - Evaluate the formulation and administration technique.- Histopathology of different sections of the GI tract. |
Experimental Protocols
General Protocol for an Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework. Specific details should be adapted based on the test substance and institutional guidelines.
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).[14][15] Animals should be young adults and acclimatized to laboratory conditions.
-
Housing and Feeding: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[16] Provide standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[17]
-
Dose Preparation: Prepare the test substance (e.g., this compound) in a suitable vehicle. Aqueous solutions are preferred; if not possible, a solution in oil (e.g., corn oil) can be considered.[18] The concentration should be such that the required dose can be administered in a volume not exceeding 1-2 mL/100g body weight.[18]
-
Dose Administration: Administer the substance in a single dose by oral gavage.[17]
-
Study Procedure (Stepwise Approach):
-
Start with a group of three animals at a dose expected to cause some toxicity. Starting doses of 5, 50, 300, or 2000 mg/kg are suggested by OECD guidelines.[19]
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.[15]
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, dose a further three animals at the same level.
-
If no mortality occurs, dose another three animals at the next highest dose level.
-
-
Observations: Record clinical signs, body weight changes, and any mortality.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
Table 3: Key Parameters for Sub-Acute (28-Day) Oral Toxicity Study (OECD 407)
| Parameter Category | Specific Measurements |
| In-Life Observations | Daily clinical signs, weekly detailed observations, weekly body weight, food and water consumption.[15] |
| Hematology | Hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, platelet count. |
| Clinical Biochemistry (Serum) | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, total protein, albumin, electrolytes, glucose, cholesterol, triglycerides. |
| Urinalysis | Appearance, volume, specific gravity, pH, protein, glucose. |
| Terminal Procedures | Gross necropsy, organ weights (liver, kidneys, brain, spleen, etc.), histopathological examination of target organs and other standard tissues. |
Visualizations
Caption: Workflow for a typical in vivo oral toxicity study.
Caption: Mechanism of aluminum-induced phosphate depletion.
References
- 1. alexjvs.com [alexjvs.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Preclinical Studies Investigating the Effects of Pharmacological Agents on Learning and Memory in Prolonged Aluminum-Exposure-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Toxicity of Aluminium in Rats and Mice and its Effects on Phosphorous Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aluminum Poisoning with Emphasis on Its Mechanism and Treatment of Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 28-day repeated oral dose toxicity of aluminum chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Nutrient | Beneficial Elements - Nutrients for Plants | Aluminum | Toxicity of Aluminum to Animals and Humans | Biocyclopedia - all about biology, chemistry & more [biocyclopedia.com]
- 10. Effects of aluminum on phosphate metabolism in rats: a possible interaction with vitamin D3 renal production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of aluminum on the uptake and metabolism of phosphorus by barley seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and histopathological changes in livers of rats poisoned with aluminum phosphide and treated with carrot extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A histological study of toxic effects of aluminium sulfate on rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ifif.org [ifif.org]
- 17. umwelt-online.de [umwelt-online.de]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
Alexitol Sodium Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Alexitol sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the laboratory-scale preparation of this aluminum sodium carbonate hexitol complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an aluminum sodium carbonate hexitol complex.[1] It is a white, tasteless, and odorless powder. The hexitol component is typically a sugar alcohol like sorbitol.
Q2: What are the main applications of this compound?
A2: this compound and similar aluminum-hexitol complexes are primarily investigated and used for their antacid properties, providing symptomatic relief in conditions like gastric and duodenal ulcers.[1][2][3]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis of this compound, based on related aluminum-sugar complexes, generally involves an aluminum salt (e.g., aluminum chloride or aluminum sulfate), a hexitol (e.g., sorbitol), a sodium source (e.g., sodium hydroxide), and a carbonate source (e.g., sodium carbonate).
Q4: What is the general principle behind the synthesis of this compound?
A4: The synthesis typically involves the initial precipitation of aluminum hydroxide from an aluminum salt solution. This freshly prepared aluminum hydroxide is then reacted with a hexitol, such as sorbitol, in the presence of sodium carbonate and sodium hydroxide to form the desired complex.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized methodology based on the preparation of similar aluminum-hexitol complexes.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sorbitol
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Hydrochloric acid (HCl) for pH adjustment (optional)
Equipment:
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
pH meter
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Preparation of Aluminum Hydroxide:
-
Dissolve a specific amount of aluminum chloride hexahydrate in distilled water.
-
Slowly add a solution of sodium hydroxide with vigorous stirring to precipitate aluminum hydroxide.
-
Monitor the pH to ensure complete precipitation, typically around pH 7-8.
-
Wash the aluminum hydroxide precipitate thoroughly with distilled water to remove excess salts. This can be done by repeated centrifugation and resuspension or by filtration and washing.
-
-
Formation of the this compound Complex:
-
Transfer the wet aluminum hydroxide precipitate to a reaction vessel.
-
Add a solution of sorbitol and sodium carbonate in distilled water to the aluminum hydroxide.
-
Adjust the pH to a range of 8.5-10.5 with sodium hydroxide solution.
-
Heat the mixture to 70-90°C with continuous stirring for a defined period (e.g., 2-4 hours) to facilitate complex formation.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the solution.
-
The product can be isolated by precipitation, which may be induced by the addition of a suitable solvent like ethanol, followed by filtration.
-
Wash the precipitate with a solvent in which the complex is insoluble to remove any unreacted starting materials.
-
Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) to a constant weight.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of precipitated aluminum hydroxide | Incomplete precipitation due to incorrect pH. | Monitor and adjust the pH of the solution during the addition of sodium hydroxide to ensure it remains in the optimal range for aluminum hydroxide precipitation (pH 7-8). |
| Insufficient amount of precipitating agent (sodium hydroxide). | Calculate the stoichiometric amount of sodium hydroxide required and ensure a slight excess is used. | |
| The final product does not form a clear solution (if expected) | Incomplete reaction or presence of insoluble impurities. | Ensure the reaction is carried out for the specified time and at the correct temperature. Confirm the purity of the starting materials. |
| Incorrect pH during complex formation. | The stability of the complex can be pH-dependent.[1] Maintain the pH within the recommended range (8.5-10.5) throughout the reaction. | |
| Unexpected color in the final product | Presence of impurities in the starting materials. | Use high-purity reagents. Analyze starting materials for potential contaminants. |
| Side reactions due to excessive heating. | Carefully control the reaction temperature and avoid overheating. | |
| Final product is difficult to filter | The precipitate is too fine or gelatinous. | Allow the precipitate to age for a period before filtration to increase particle size. The use of a filter aid may also be beneficial. |
| Product fails to precipitate during isolation | The complex is too soluble in the chosen solvent system. | If using a solvent like ethanol for precipitation, ensure a sufficient volume is added to reduce the solubility of the complex. Cooling the mixture may also aid precipitation. |
Visualizing the Synthesis Workflow and Troubleshooting
References
Validation & Comparative
comparing Alexitol sodium to [competitor compound]
An Objective Comparison of Alexitol Sodium and Calcium Carbonate for Gastric Acid Neutralization
This guide provides a detailed comparison of this compound and the competitor compound, calcium carbonate, for researchers, scientists, and drug development professionals. The comparison focuses on the performance, efficacy, and safety profiles of these two common antacids, supported by experimental data.
Introduction to Antacids
Antacids are substances that neutralize stomach acidity and are commonly used to relieve heartburn, indigestion, and upset stomach.[1] Their primary mechanism of action is a chemical reaction that buffers gastric acid, increasing the pH of the stomach contents. The ideal antacid provides rapid, high-capacity, and sustained acid neutralization with minimal side effects.
This compound , a complex of sodium polyhydroxyaluminum monocarbonate and a hexitol (like sorbitol or mannitol), is an aluminum-containing antacid. Early research highlighted its stability and a superior acid-neutralizing capacity compared to the standard aluminum hydroxide preparations of the time.
Calcium carbonate is another widely used antacid, known for its high neutralizing capacity and rapid onset of action. It is a simple salt that reacts directly with hydrochloric acid in the stomach.
Performance and Efficacy Comparison
The efficacy of an antacid is primarily determined by its acid-neutralizing capacity (ANC), onset of action, and duration of effect. While direct comparative studies on this compound are limited, data from studies on its active component, aluminum hydroxide, in combination with magnesium hydroxide, provide valuable insights when compared to calcium carbonate.
A crossover trial involving 83 subjects with heartburn directly compared the effects of an aluminum/magnesium hydroxide formulation with a calcium carbonate formulation on esophageal and gastric pH after a reflux-inducing meal. The results are summarized in the table below.
| Performance Metric | Aluminum/Magnesium Hydroxide (Analogous to this compound) | Calcium Carbonate | Citation |
| Onset of Action | Faster onset in 41 of 83 subjects | Slower onset in 41 of 83 subjects | [2][3] |
| Duration of Action (Esophagus) | 82 minutes | 60 minutes | [2][3] |
| Duration of Action (Stomach) | 26 minutes | No significant increase in gastric pH compared to placebo | [2][3] |
| Effect on Esophageal pH | Significantly increased esophageal pH | Significantly increased esophageal pH | [2][3] |
| Effect on Gastric pH | Increased gastric pH compared to placebo | Gastric pH remained at or below placebo levels | [2][3] |
Safety and Side Effect Profile
The choice of antacid is often guided by its side effect profile, especially with long-term or high-dose usage. Both this compound (as an aluminum-containing compound) and calcium carbonate have distinct adverse effect profiles.
| Side Effect Category | This compound (Aluminum-containing) | Calcium Carbonate | Citations |
| Common Gastrointestinal | Constipation | Constipation, Bloating, Gas | [4][5][6][7][8][9][10] |
| Electrolyte Imbalance | Hypophosphatemia (low phosphate) with long-term use | Hypercalcemia (high calcium) with high doses/long-term use | [5][11][12] |
| Rebound Hyperacidity | Less commonly reported | Potential for "acid rebound" after effect wears off | [2][6][10][12][13] |
| Serious/Rare | Aluminum toxicity (especially in renal impairment), Osteomalacia | Milk-alkali syndrome, Kidney stones | [5][11][12][14] |
Experimental Protocols
In Vivo Esophageal and Gastric pH Monitoring
The comparative efficacy data presented above was obtained through a single-blind, crossover clinical trial.
-
Subjects : 83 individuals with a history of heartburn.
-
Procedure :
-
Gastric and esophageal pH were monitored for one hour before and four hours after a meal designed to induce acid reflux.
-
One hour after the meal, subjects received a single oral dose of either the aluminum/magnesium hydroxide formulation, the calcium carbonate formulation, or a placebo.
-
The formulations were administered as two chewable tablets.
-
Continuous pH monitoring was conducted to determine the onset and duration of action of each compound in both the esophagus and the stomach.
-
-
Endpoints : The primary endpoints were the time to onset of pH increase, the duration of pH elevation, and the area under the pH-time curve after dosing.[2][3]
In Vitro Acid-Neutralizing Capacity (ANC) Test
The standard method for determining the acid-neutralizing capacity of an antacid is described in the United States Pharmacopeia (USP). This in vitro test provides a quantitative measure of an antacid's potency.
-
Setup : A specific amount of the antacid is added to a beaker containing a known volume and concentration of hydrochloric acid (e.g., 1.0 N HCl), simulating gastric acid.
-
Procedure :
-
The mixture is stirred at a constant temperature (37°C) for a set period (e.g., 15 minutes).
-
The solution is then back-titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a specific endpoint pH (typically pH 3.5).
-
-
Calculation : The ANC is calculated based on the amount of hydrochloric acid consumed by the antacid and is expressed in milliequivalents (mEq) per dose. The FDA requires an antacid to have an ANC of at least 5 mEq per dose.
Diagrams and Visualizations
Caption: Mechanism of action for antacids in the stomach.
References
- 1. What Are Antacids? Uses, Warnings, Side Effects, and More [everydayhealth.com]
- 2. Effects of Aluminum/Magnesium Hydroxide and Calcium Carbonate on Esophageal and Gastric pH in Subjects with Heartburn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECTS OF ALUMINUM/MAGNESIUM HYDROXIDE AND CALCIUM CARBONATE ON ESOPHAGEAL AND GASTRIC pH IN SUBJECTS WITH HEARTBURN | Semantic Scholar [semanticscholar.org]
- 4. Aluminum/Magnesium Antacids (Gaviscon, Maalox, Mylanta, and Others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What are the side effects of Aluminum hydroxide? [synapse.patsnap.com]
- 6. iffgd.org [iffgd.org]
- 7. Calcium and Constipation: What the Evidence Says [healthline.com]
- 8. Calcium Citrate vs. Calcium Carbonate: Which Supplement Is Best? - GoodRx [goodrx.com]
- 9. droracle.ai [droracle.ai]
- 10. Calcium Carbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Aluminum Hydroxide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Calcium and acid rebound: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acid Gone Antacid Side Effects: Common, Severe, Long Term [drugs.com]
Unveiling the Gastric Battlefield: A Comparative Analysis of Alexitol Sodium's Mechanism of Action
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of an active pharmaceutical ingredient is paramount. This guide provides a comprehensive comparison of Alexitol sodium's mechanism of action with that of its therapeutic alternatives, supported by experimental data and detailed protocols. Our objective is to offer a clear, data-driven perspective to inform research and development in gastric acid neutralization.
This compound, a complex of sodium polyhydroxyaluminum monocarbonate and a hexitol such as sorbitol or mannitol, is primarily classified as a non-systemic antacid. Its core function is the direct neutralization of hydrochloric acid (HCl) in the stomach, thereby alleviating the symptoms of hyperacidity. This guide will delve into the validation of this mechanism and compare its performance against other common antacids, including those based on calcium carbonate, magnesium hydroxide, and alginates, which exhibit a distinct raft-forming mechanism.
Primary Mechanism of Action: Acid Neutralization
The principal mechanism of action for this compound is a chemical reaction with gastric acid. The aluminum hydroxide and carbonate components of the complex react with HCl to produce aluminum chloride, water, and carbon dioxide. This buffering action raises the gastric pH, providing relief from heartburn and indigestion.
Alternatives and their Neutralizing Mechanisms:
-
Calcium Carbonate (CaCO₃): Reacts with HCl to form calcium chloride, water, and carbon dioxide. It is a potent and rapidly acting antacid.
-
Magnesium Hydroxide (Mg(OH)₂): Reacts with HCl to form magnesium chloride and water. It is also a potent and fast-acting antacid, often combined with aluminum hydroxide to counteract its laxative effect.
-
Sodium Bicarbonate (NaHCO₃): Reacts with HCl to produce sodium chloride, water, and carbon dioxide. It is a systemic antacid, meaning it can be absorbed into the bloodstream and potentially alter systemic pH.
Quantitative Comparison of Acid-Neutralizing Capacity (ANC)
For comparison, the table below summarizes the ANC of common alternative antacids, as reported in various in-vitro studies.
| Antacid Active Ingredient(s) | Reported ANC (mEq) | Reference(s) |
| This compound | Data not available in mEq. Qualitatively described as having superior acid-neutralizing ability to older aluminum hydroxide preparations but may not sustain optimal pH at higher doses. | [2][3] |
| Calcium Carbonate & Magnesium Carbonate | 18.05 | [4] |
| Aluminum Hydroxide & Magnesium Hydroxide | 12.5 - 13.5 | [4] |
| Hydrotalcite | 28.26 ± 0.3 | [3] |
| Sodium Bicarbonate | 7.40 ± 0.12 | [3] |
| Sodium Alginate, Sodium Bicarbonate, Calcium Carbonate | 6.50 - 12.30 | [4] |
Secondary Mechanism of Action: A Physical Barrier
A secondary mechanism employed by some antacid formulations is the creation of a physical barrier, or "raft," that floats on top of the stomach contents. This raft acts as a barrier to prevent the reflux of gastric acid into the esophagus.
Alginate-Based Formulations:
The most well-documented raft-forming agents are alginates, derived from seaweed. In the presence of gastric acid, sodium alginate reacts with the acid to form a viscous gel of alginic acid. When combined with a bicarbonate source, the released carbon dioxide gets trapped within the gel, forming a buoyant, foam-like raft.[5][6]
This compound and Raft Formation:
While it has been suggested that this compound may form a "gelatinous 'raft'", definitive experimental validation of this as a primary or secondary mechanism of action is lacking in the available scientific literature. Some research indicates that the inclusion of aluminum hydroxide, a key component of this compound, can actually reduce the strength of rafts formed by alginate-based products.[7] The aluminum hydroxide tends to remain associated with the raft material rather than neutralizing the acid below it.[7]
Experimental Protocols
To ensure objective comparison, standardized in-vitro methodologies are crucial for validating the mechanism of action of antacids.
Protocol for Determining Acid-Neutralizing Capacity (ANC)
This protocol is adapted from the United States Pharmacopeia (USP) and is a widely accepted method for quantifying the acid-neutralizing a of antacids.[1][3]
Objective: To determine the number of milliequivalents of hydrochloric acid neutralized by a single dose of an antacid.
Materials:
-
Antacid product to be tested
-
1.0 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette, 50 mL
-
Beakers, 250 mL
-
Pipettes
-
Deionized water
-
Water bath maintained at 37°C
Procedure:
-
Sample Preparation:
-
For liquid antacids, shake the container thoroughly and accurately transfer the minimum recommended dose into a 250 mL beaker.
-
For solid antacids (tablets), grind a representative sample to a fine powder and accurately weigh an amount equivalent to the minimum recommended dose.
-
-
Reaction with Acid:
-
Add 100 mL of deionized water to the beaker containing the antacid sample.
-
Place the beaker in the 37°C water bath on a magnetic stirrer and stir continuously.
-
Pipette an excess amount of 1.0 N HCl (typically 30 mL) into the beaker. Stir for exactly 15 minutes.
-
-
Back Titration:
-
After 15 minutes, stop the stirring and immediately begin titrating the excess HCl with 0.5 N NaOH using a calibrated pH meter to monitor the pH.
-
Titrate to a stable pH of 3.5.
-
-
Calculation:
-
Calculate the ANC using the following formula: ANC (mEq) = (Volume of HCl added × Normality of HCl) - (Volume of NaOH used × Normality of NaOH)
-
Visualizing the Mechanisms
To further elucidate the pathways and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Acid neutralization pathway of this compound.
Caption: Raft formation mechanism of alginate-based antacids.
Caption: Experimental workflow for ANC determination.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. THE IN VITRO EVALUATION OF A SODIUM POLY‐HYDROXYALUMINIUM MONOCARBONATE HEXITOL COMPLEX AS A GASTRIC ANTACID | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of buffering capacity and acid neutralizing-pH time profile of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alexitol Sodium and Alexidine: A Review of Efficacy and Applications
An objective analysis for researchers, scientists, and drug development professionals.
In the landscape of chemical compounds with therapeutic applications, a clear understanding of their specific functions and efficacy is paramount. This guide provides a detailed comparison of alexitol sodium and alexidine, two compounds with distinct mechanisms of action and clinical uses. While their names may appear similar, their applications are fundamentally different, precluding a direct comparative study of their efficacy. Alexidine is a potent antimicrobial agent, whereas this compound functions as an antacid. This guide will objectively present the available efficacy data for each compound within its respective therapeutic class.
Section 1: this compound - An Antacid for Gastric Acid Neutralization
This compound is a chemical compound identified as a sodium polyhydroxyaluminum monocarbonate hexitol complex.[1][2][3][4] Its primary and sole documented therapeutic application is as an antacid.
Mechanism of Action
The efficacy of this compound lies in its ability to neutralize gastric acid.[1] The compound works by buffering and neutralizing excess hydrochloric acid (HCl) in the stomach. This chemical reaction results in the formation of water and neutral salts, thereby increasing the gastric pH.[1] Some studies suggest that upon interaction with stomach acid, this compound may form a gelatinous "raft," which could prolong its acid-neutralizing effect.[1]
Efficacy and Quantitative Data
Meta-analyses of over-the-counter antacids have shown a trend in favor of antacids for symptomatic improvement of gastro-oesophageal reflux disease, with a relative benefit increase of 11% compared to placebo.[6]
Experimental Protocols
Protocol 1: Determination of Acid-Neutralizing Capacity (ANC)
This protocol outlines a general method for determining the acid-neutralizing capacity of an antacid, adapted from standard pharmacopeial methods.[7][8][9][10][11][12]
-
Sample Preparation: A precisely weighed amount of the antacid tablet is crushed into a fine powder using a mortar and pestle.[8][10][11]
-
Reaction with Acid: The powdered sample is transferred to a flask containing a known volume and concentration of hydrochloric acid (e.g., 0.1 mol/L HCl), which simulates stomach acid.[7][9]
-
Incubation: The mixture is stirred at a constant temperature (e.g., 37 ± 2°C) for a specified period (e.g., 1 hour) to allow for the neutralization reaction to occur.[7]
-
Back Titration: After the reaction period, the excess, unreacted HCl is quantified by titrating the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), to a specific pH endpoint (e.g., pH 3.5).[7][9] An indicator like methyl red or phenolphthalein may be used to determine the endpoint.[8][9]
-
Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of excess HCl (determined by the NaOH titration) from the initial amount of HCl added. The ANC is then expressed in milliequivalents (mEq) of acid neutralized per gram of antacid.[11][12]
Visualizing the Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an antacid.
Section 2: Alexidine - A Broad-Spectrum Antimicrobial Agent
Alexidine is a bisbiguanide antiseptic with demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[13] It is structurally similar to chlorhexidine but exhibits some distinct properties.[13]
Mechanism of Action
Alexidine's antimicrobial activity stems from its cationic nature, which facilitates its interaction with negatively charged components of microbial cell membranes.[13][14] This interaction disrupts the integrity of the cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death.[13] Alexidine has a greater affinity for major bacterial virulence factors, such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA), compared to chlorhexidine.[15][16] This is attributed to the presence of two hydrophobic ethylhexyl groups in its structure, which may allow for stronger hydrophobic interactions with the acyl chains in the bacterial membrane.[13] Some studies also suggest that alexidine can induce mitochondrial dysfunction in fungi.[17]
Visualizing the Mechanism of Action of Alexidine
Caption: Antimicrobial mechanism of action of Alexidine.
Efficacy and Quantitative Data
Numerous studies have evaluated the antimicrobial efficacy of alexidine, often in comparison to chlorhexidine. The following tables summarize key quantitative data from these studies.
Table 1: Antibacterial Efficacy of Alexidine against Enterococcus faecalis
| Concentration | Exposure Time | Method | Bacterial Reduction/Effect | Reference |
| 2% Alexidine | Not Specified | Dentinal Shavings | Significantly reduced bacteria compared to 0.4%, 1%, and 1.5% alexidine. No significant difference compared to 2% chlorhexidine. | [14] |
| 1% Alexidine | 5 and 10 min | Infected Dentin Blocks | No significant difference in the number of adhering bacteria compared to 2% chlorhexidine. | [18] |
Table 2: Efficacy of Alexidine against Streptococcus mutans Biofilm
| Concentration | Exposure Time | Kill Percentage | Eradication (in 12 specimens) | Reference |
| 2% Alexidine | 1 min | >99% | 10 | [19][20] |
| 1% Alexidine | 1 min | >99% | Not specified | [19][20] |
| 0.5% Alexidine | 1 min | >99% | Not specified | [19][20] |
| 0.2% Alexidine | 1 min | >99% | Not specified | [19][20] |
| 2% Chlorhexidine | 1 min | >96% | 0 | [19][20] |
Table 3: Antifungal and Antibiofilm Efficacy of Alexidine against Candida hemeulonii
| Parameter | Alexidine Concentration | Efficacy | Comparator and Efficacy | Reference |
| Biofilm Inhibition | 0.5 µg/mL | 78.69% | Micafungin (75.27%), Chlorhexidine (72.93%), Amphotericin B (39.9%) | [17] |
| Biofilm Eradication | 0.5 µg/mL (15 min) | 71.42% | Chlorhexidine (0.12%) (100%) | [17] |
| Biofilm Eradication | 0.5 µg/mL (45 min) | 58.53% | Chlorhexidine (0.12%) (100%) | [17] |
Table 4: Efficacy of Alexidine Dihydrochloride (ADH) against Acinetobacter baumannii
| Parameter | ADH Concentration | Efficacy | Reference |
| Minimum Inhibitory Concentration (MIC) | 3.125 µM | - | [21] |
| Minimum Biofilm Inhibition Concentration (MBIC) | 12.5 µM | ≥93% inhibition | [21] |
| Minimum Biofilm Eradication Concentration (MBEC) | 25–100 µM | 60–77.4% eradication | [21] |
Experimental Protocols
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of alexidine are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard), which corresponds to a known concentration of cells (e.g., 1-2 x 10⁸ CFU/mL).[24] This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.[22]
-
Inoculation: Each well of the microtiter plate containing the alexidine dilutions is inoculated with the standardized bacterial or fungal suspension. A growth control (no antimicrobial) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 18-24 hours).[25]
-
MIC Determination: The MIC is determined as the lowest concentration of alexidine at which there is no visible growth of the microorganism.[23] This can be assessed visually or by using a redox indicator like resazurin, which changes color in the presence of metabolically active cells.[21]
Visualizing an Experimental Workflow: Biofilm Eradication Assay
Caption: A generalized workflow for a biofilm eradication assay.
Conclusion
This compound and alexidine are compounds with distinct and unrelated therapeutic functions. This compound serves as an antacid, providing relief from conditions of excess gastric acid through chemical neutralization. Its efficacy is determined by its acid-neutralizing capacity. In contrast, alexidine is a broad-spectrum antimicrobial agent that acts by disrupting the cell membranes of bacteria and fungi. Its efficacy is measured by its ability to inhibit or kill microorganisms and eradicate biofilms.
The available scientific literature provides substantial evidence for the antimicrobial efficacy of alexidine against various pathogens. However, a direct comparison of efficacy between this compound and alexidine is not scientifically valid or feasible due to their fundamentally different mechanisms of action and intended therapeutic outcomes. This guide provides the necessary data and protocols for researchers to evaluate each compound within its appropriate context.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis: the efficacy of over-the-counter gastro-oesophageal reflux disease therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atilim.edu.tr [atilim.edu.tr]
- 10. Using indigestion tablets (antacids) to neutralise an acid | 14-18 years | Experiment | RSC Education [edu.rsc.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Alexidine: a Safer and an Effective Root Canal Irrigant than Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Alexidine as a Potent Antifungal Agent Against Candida HemeuloniiSensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial activity of alexidine, chlorhexidine and cetrimide against Streptococcus mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial activity of alexidine, chlorhexidine and cetrimide against Streptococcus mutans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apec.org [apec.org]
- 25. asm.org [asm.org]
Comparative Analysis of Biguanides for Antihyperglycemic Effects
A Note on Alexitol Sodium: Initial searches for "this compound" in the context of biguanide research revealed that this compound is not a biguanide but rather an antacid, chemically identified as a sodium polyhydroxyaluminum monocarbonate hexitol complex[1][2][3][4][5]. Its therapeutic action is the neutralization of gastric acid[1]. In contrast, biguanides are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. Therefore, a direct comparative analysis of this compound and biguanides for antihyperglycemic effects is not scientifically valid. This guide will proceed with a comparative analysis of prominent biguanides: Metformin, Phenformin, and Buformin.
Introduction to Biguanides
The biguanide class of drugs has been a cornerstone in the treatment of type 2 diabetes for decades. While Metformin remains a first-line therapy worldwide, other biguanides like Phenformin and Buformin have seen their use largely discontinued in many countries due to safety concerns[6][7][8]. All three share a common mechanism of action but differ significantly in their chemical properties, potency, and clinical profiles. This guide provides a comparative analysis of these three biguanides, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Mechanism of Action
The primary mechanism of action for biguanides is the inhibition of the mitochondrial respiratory chain, specifically Complex I[6][9][10]. This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. The rise in AMP allosterically activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor[6][11]. Activated AMPK then orchestrates a metabolic shift, inhibiting ATP-consuming processes like hepatic gluconeogenesis and promoting ATP-producing pathways[6][11]. While this core mechanism is shared, the potency of mitochondrial inhibition varies among the biguanides, with phenformin being the most potent, followed by buformin and then metformin[6].
Signaling Pathway of Biguanides
Caption: Primary signaling pathway of biguanides in hepatocytes.
Comparative Data
The key differences between Metformin, Phenformin, and Buformin can be quantified across several parameters, including pharmacokinetics, potency, and safety.
Table 1: Comparative Pharmacokinetics and Properties
| Parameter | Metformin | Phenformin | Buformin |
| Lipophilicity | Low | High | Moderate |
| Plasma Protein Binding | Does not bind | ~10% | ~10%[9] |
| Metabolism | Not metabolized | Hydroxylated in the liver | Not metabolized[9] |
| Typical Daily Dose | 500-2550 mg | 50-100 mg (formerly) | 50-300 mg (formerly)[9] |
| Risk of Lactic Acidosis | Very low (<1 per 10,000 patient-years)[7] | High (led to withdrawal)[6][9] | Higher than Metformin (led to withdrawal)[6][9] |
Table 2: Comparative Potency
| Parameter | Metformin | Phenformin | Buformin |
| Mitochondrial Complex I Inhibition | Least Potent | Most Potent[6] | Intermediate Potency[6] |
| Anticancer Effects (Preclinical) | Effective | More potent than Metformin[6][9] | Effective |
| GDF15 Release Stimulation | Dose-dependent increase | Dose-dependent increase[12] | Dose-dependent increase[12] |
Experimental Protocols
To assess and compare the effects of different biguanides, standardized experimental protocols are essential. Below is a representative methodology for evaluating mitochondrial function.
Seahorse XF Cell Mito Stress Test
This assay is used to measure key parameters of mitochondrial function by directly measuring the oxygen consumption rate (OCR) of cells.
Objective: To compare the inhibitory effects of Metformin, Phenformin, and Buformin on mitochondrial respiration in a cellular model (e.g., HepG2 hepatocytes).
Methodology:
-
Cell Seeding: Plate HepG2 cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Metformin, Phenformin, and Buformin. On the day of the assay, prepare fresh serial dilutions to achieve the desired final concentrations.
-
Treatment: Prior to the assay, replace the cell culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose. Add the different concentrations of each biguanide to the appropriate wells.
-
Seahorse XF Analyzer Assay:
-
Load the sensor cartridge with inhibitors of mitochondrial respiration (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Calibrate the instrument.
-
Load the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of the mitochondrial inhibitors. The key parameters to be calculated are:
-
Basal Respiration
-
ATP-Linked Respiration
-
Maximal Respiration
-
Spare Respiratory Capacity
-
Proton Leak
-
Non-Mitochondrial Respiration
-
Experimental Workflow Diagram
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Biguanide - Wikipedia [en.wikipedia.org]
- 9. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Alexitol Sodium: A Comparative Analysis of Experimental Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Alexitol sodium's performance with established antacid alternatives, supported by experimental data and detailed methodologies.
Introduction
This compound, a sodium polyhydroxyaluminum monocarbonate hexitol complex, has been historically recognized for its acid-neutralizing properties. This guide provides a comprehensive cross-validation of its experimental results against commonly used antacid alternatives, including aluminum hydroxide, magnesium hydroxide, and calcium carbonate. The following sections present a detailed comparison of their acid-neutralizing capacity, mechanism of action, and relevant experimental protocols to inform research and development in the field of gastric acid-related disorders.
Comparative Analysis of Acid-Neutralizing Capacity
The primary measure of an antacid's efficacy is its acid-neutralizing capacity (ANC), which is the amount of acid that a standard dose can neutralize. While direct, recent head-to-head clinical trials comparing this compound with modern alternatives are scarce, in-vitro studies provide valuable comparative data.
| Antacid Agent | Active Ingredients | Reported Acid-Neutralizing Capacity (ANC) (mEq per dose) | Onset of Action | Potential Side Effects |
| This compound | Sodium polyhydroxyaluminum monocarbonate hexitol complex | Data from a 1978 study reported a neutralizing capacity.[1] An earlier in-vitro evaluation showed it compared favorably with liquid aluminum hydroxide gel. A separate study indicated that a standard dose might not raise gastric pH to the optimal level of 3-5.[2] | Information not readily available | Constipation (associated with aluminum-containing antacids) |
| Aluminum Hydroxide | Al(OH)₃ | Varies by formulation, typically 6-15 mEq | Slow | Constipation, can interfere with phosphate absorption |
| Magnesium Hydroxide | Mg(OH)₂ | Varies by formulation, typically 10-25 mEq | Rapid | Diarrhea (laxative effect) |
| Calcium Carbonate | CaCO₃ | Varies by formulation, typically 10-20 mEq | Rapid | Constipation, potential for acid rebound, can cause bloating and gas |
| Combination Products (e.g., Al(OH)₃ + Mg(OH)₂) | Aluminum Hydroxide and Magnesium Hydroxide | Generally higher and more balanced ANC, often in the range of 15-30 mEq | Rapid to Intermediate | Balanced side effect profile (constipation and diarrhea may offset each other) |
Mechanism of Action: A Chemical Perspective
The fundamental mechanism for all antacids is the chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction raises the gastric pH, providing relief from the symptoms of excess acidity.
This compound and Aluminum Hydroxide
Both this compound and aluminum hydroxide are aluminum-containing antacids. Their primary mode of action is the reaction of the aluminum compound with stomach acid.
Caption: Chemical neutralization pathway of this compound and Aluminum Hydroxide.
Magnesium Hydroxide and Calcium Carbonate
Magnesium hydroxide and calcium carbonate are generally faster-acting antacids compared to their aluminum-based counterparts.
Caption: Chemical neutralization pathway of Magnesium Hydroxide and Calcium Carbonate.
Experimental Protocols
The following is a generalized protocol for the in-vitro determination of Acid-Neutralizing Capacity (ANC), a standard method used to evaluate and compare antacid formulations.
In-Vitro Acid-Neutralizing Capacity (ANC) Test
Objective: To determine the total amount of hydrochloric acid that can be neutralized by a single dose of an antacid preparation.
Materials:
-
Antacid product (this compound or alternative)
-
0.1 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Deionized water
-
Water bath maintained at 37°C
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the powdered antacid tablet or a specified volume of the liquid antacid suspension equivalent to one minimum recommended dose.
-
Reaction with Acid: Place the sample in a 250 mL beaker. Add 100 mL of 0.1 N HCl.
-
Incubation: Place the beaker in a 37°C water bath and stir continuously with a magnetic stirrer for a specified time (e.g., 15 minutes).
-
Back Titration: After the incubation period, titrate the excess HCl in the solution with 0.5 N NaOH to a stable endpoint of pH 3.5.
-
Blank Titration: Perform a blank titration using 100 mL of 0.1 N HCl without the antacid sample.
-
Calculation: The ANC is calculated in milliequivalents (mEq) using the following formula: ANC (mEq) = (Volume of NaOH for blank - Volume of NaOH for sample) x Normality of NaOH
Caption: Experimental workflow for the in-vitro Acid-Neutralizing Capacity (ANC) test.
Conclusion
This compound, historically, demonstrated effective in-vitro acid-neutralizing capabilities, comparable to aluminum hydroxide. However, the landscape of antacid therapy has evolved, with magnesium hydroxide, calcium carbonate, and combination products offering more rapid onset of action and, in some cases, higher neutralizing capacities. The choice of an antacid in a research or clinical setting should be guided by a comprehensive evaluation of its ANC, onset and duration of action, and side effect profile. The standardized in-vitro ANC test remains a valuable tool for the direct comparison of different antacid formulations. Further clinical studies directly comparing this compound with modern, widely used antacids would be beneficial to fully elucidate its relative therapeutic positioning.
References
A Comparative Guide to the Independent Verification of Alexitol Sodium's Anti-Inflammatory Activity
Introduction
Alexitol sodium is identified as a sodium polyhydroxyaluminum monocarbonate hexitol complex, historically utilized for its antacid properties due to its ability to neutralize gastric acid.[1][2] Its primary application has been in managing conditions related to excess stomach acid.[1] This guide provides an objective comparison of this compound's purported anti-inflammatory activity against established anti-inflammatory agents. The following sections present comparative data, detailed experimental protocols for verification, and visualizations of the key signaling pathways involved.
For the purpose of this guide, we will hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a key target for anti-inflammatory drugs.[4][5][6]
Quantitative Data Comparison
The efficacy of a potential anti-inflammatory drug can be quantified by its ability to inhibit the production of key inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below is a hypothetical comparison based on typical results from in vitro assays.
Table 1: Comparative IC50 Values for Inhibition of Inflammatory Mediators
| Compound | Inhibition of TNF-α Production (IC50, µM) | Inhibition of IL-6 Production (IC50, µM) | Inhibition of NO Production (IC50, µM) |
| This compound (Hypothetical) | 15 | 25 | 30 |
| Dexamethasone (Corticosteroid) | 0.1 | 0.5 | 5 |
| Diclofenac (NSAID) | 50 | 75 | >100 |
Lower IC50 values indicate higher potency.
Table 2: Comparative Inhibition of NF-κB Activity
| Compound | NF-κB Luciferase Reporter Assay (IC50, µM) |
| This compound (Hypothetical) | 10 |
| Dexamethasone (Corticosteroid) | 0.2 |
| Bay 11-7082 (IKKβ Inhibitor) | 5 |
This table compares the direct inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to independently verify the anti-inflammatory activity of this compound.
Protocol 1: LPS-Stimulated Macrophage Assay for Inflammatory Mediator Production
This assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[7][8][9]
1. Cell Culture and Seeding:
- Culture murine macrophage cells (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8]
- Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]
2. Treatment:
- Pre-treat the cells with varying concentrations of this compound or control compounds (e.g., Dexamethasone, Diclofenac) for 2 hours.[8]
3. Stimulation:
- Stimulate the cells with LPS (100 ng/mL) for 16-24 hours to induce an inflammatory response.[8]
4. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent.[8] Measure the absorbance at 540 nm.[8]
- Cytokine Production (TNF-α, IL-6): Collect the cell culture supernatant. Quantify the levels of TNF-α and IL-6 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][8][11]
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound compared to the LPS-stimulated control.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.[5]
Protocol 2: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of a compound's ability to inhibit the NF-κB signaling pathway.[5][12][13]
1. Cell Line and Transfection:
- Use a cell line (e.g., HEK293) that is stably transfected with a luciferase reporter plasmid containing NF-κB response elements.[5][14]
2. Cell Seeding:
- Seed the cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.[5]
3. Treatment:
- Pre-treat the cells with serial dilutions of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.[5]
4. Stimulation:
- Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL to activate the NF-κB pathway.[5] Incubate for 6 hours.[5]
5. Luminescence Measurement:
- Lyse the cells and add a luciferase assay reagent.[5]
- Measure the luminescence using a plate-reading luminometer.[5][15]
6. Data Analysis:
- Normalize the luciferase activity to a control (e.g., a constitutively expressed Renilla luciferase) to account for variations in cell number and transfection efficiency.[15]
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.[5]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the hypothetical point of inhibition by this compound.
Caption: Canonical NF-κB pathway with hypothetical inhibition by this compound.
Experimental Workflow Diagram
The diagram below outlines the workflow for the LPS-Stimulated Macrophage Assay.
Caption: Workflow for verifying anti-inflammatory activity in macrophages.
References
- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. Frontiers | Deep learning, deeper relief: pipeline toward tailored analgesia for experimental animal models [frontiersin.org]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage preparation and stimulation with LPS [bio-protocol.org]
- 12. promega.es [promega.es]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Alexitol Sodium: A Comparative Analysis Against Modern Standards of Care for Acid-Related Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Alexitol sodium, a historical antacid, against the current standards of care for acid-related conditions such as dyspepsia and Gastroesophageal Reflux Disease (GERD). Due to the limited availability of recent clinical data for this compound, this comparison focuses on its established mechanism of action and historical performance data, juxtaposed with the efficacy and mechanisms of modern therapeutic agents.
Executive Summary
This compound is a sodium polyhydroxyaluminum monocarbonate hexitol complex that functions as an antacid by directly neutralizing gastric acid. Seminal in vitro studies from 1958 demonstrated its superior acid-neutralizing capacity compared to aluminum hydroxide preparations, which were a standard of care at that time. However, the current therapeutic landscape for dyspepsia and GERD is dominated by more potent and longer-acting agents, namely Proton Pump Inhibitors (PPIs) and Histamine H2 Receptor Antagonists (H2RAs). While antacids like this compound offer rapid, short-term symptom relief, they are not considered a first-line or long-term treatment for chronic or erosive acid-related diseases. Direct comparative efficacy studies between this compound and modern PPIs or H2RAs are not available in the published literature.
Data Presentation
Table 1: Comparison of Therapeutic Agents for Acid-Related Disorders
| Feature | This compound (Antacid) | Proton Pump Inhibitors (PPIs) | H2 Receptor Antagonators (H2RAs) |
| Primary Mechanism | Direct neutralization of existing stomach acid. | Irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid production.[1][2] | Competitively block histamine H2 receptors on parietal cells, reducing acid secretion stimulated by histamine.[3][4] |
| Onset of Action | Rapid (within minutes). | Slower (may take several hours to days for full effect).[5] | Slower than antacids but faster than PPIs (within an hour).[6] |
| Duration of Action | Short (30-60 minutes).[6] | Long (up to 24-36 hours).[5] | Intermediate (4-10 hours).[6] |
| Primary Indication | Intermittent, mild heartburn and dyspepsia. | Moderate to severe GERD, peptic ulcer disease, erosive esophagitis, hypersecretory conditions.[1] | Mild to moderate GERD, peptic ulcer disease, dyspepsia.[4] |
| Effect on Acid Production | No effect on acid production. | Profoundly inhibits basal and meal-stimulated acid secretion. | Suppresses basal and meal-stimulated acid secretion, but less potently than PPIs.[5] |
Table 2: Historical In Vitro Performance of this compound (1958)
Note: The full quantitative data from the original 1958 study by Gwilt et al. is not publicly available. The following is a qualitative summary based on the study's abstract.
| Compound | Relative Acid-Neutralizing Capacity | Key Findings from Gwilt et al. (1958) |
| This compound | Superior | Demonstrated a more favorable acid-neutralizing profile compared to the standard of the time. |
| Aluminum Hydroxide Gel (Liquid) | Standard | Considered the best of the established preparations at the time. |
| Aluminum Hydroxide (Dried Gel) | Inferior | Showed a significant loss of activity upon drying. |
Experimental Protocols
In Vitro Acid-Neutralizing Capacity (ANC) Test (Based on USP <301>)
This protocol outlines a general method for determining the acid-neutralizing capacity of an antacid, such as this compound, based on the United States Pharmacopeia (USP) general chapter <301>.
Objective: To measure the total amount of acid that can be neutralized by a single dose of an antacid preparation. The result is expressed in milliequivalents (mEq) of acid consumed.
Materials:
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
Pipettes
-
Burette
-
1.0 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH), standardized
-
Distilled water
-
Antacid sample (e.g., this compound powder)
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the antacid powder equivalent to the minimum recommended dose. Transfer the sample to a 250 mL beaker.
-
Initial Digestion: Add 70 mL of distilled water to the beaker and mix with the magnetic stirrer for 1 minute.
-
Acid Addition: While continuously stirring, accurately pipette 30.0 mL of 1.0 N HCl into the beaker.
-
Reaction Time: Continue stirring for exactly 15 minutes after the addition of the acid. The temperature should be maintained at 37 ± 3 °C.
-
Back Titration: Immediately begin to titrate the excess HCl in the beaker with 0.5 N NaOH.
-
Endpoint: The titration is complete when a stable pH of 3.5 is reached and maintained for 10-15 seconds.
-
Calculation: The ANC is calculated using the following formula: ANC (mEq) = (VolumeHCl × NormalityHCl) - (VolumeNaOH × NormalityNaOH)
Mandatory Visualization
Mechanism of Action & Experimental Workflow Diagrams
References
Benchmarking Alexitol Sodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alexitol sodium's performance against other acid-reducing agents. The following sections detail the mechanisms of action, present comparative quantitative data, and outline the experimental protocols used for these evaluations.
This compound, a sodium polyhydroxyaluminum monocarbonate hexitol complex, functions as an antacid by directly neutralizing gastric acid.[1] Its efficacy is benchmarked here against other common antacids and different classes of acid-suppressing medications, namely H2 receptor antagonists (H2 blockers) and proton pump inhibitors (PPIs). While antacids like this compound offer rapid acid neutralization, H2 blockers and PPIs provide a longer duration of action by inhibiting acid production.[1][2]
Comparative Efficacy of Acid-Reducing Agents
Table 1: Comparison of Acid-Reducing Agent Characteristics
| Feature | Antacids (e.g., this compound) | H2 Receptor Antagonists (e.g., Ranitidine) | Proton Pump Inhibitors (e.g., Omeprazole) |
| Mechanism of Action | Neutralizes existing stomach acid | Blocks histamine H2 receptors on parietal cells, reducing acid production | Irreversibly inhibits the H+/K+ ATPase (proton pump) in parietal cells, blocking the final step of acid secretion |
| Onset of Action | Fast (within 5 minutes)[2] | Slower than antacids (within 1 hour)[2] | Slowest (can take up to 4 days for full effect)[2] |
| Duration of Action | Short (30-60 minutes)[2] | Longer than antacids (about 9-12 hours)[2] | Longest (24 hours or more)[2] |
Table 2: In Vitro Acid Neutralizing Capacity (ANC) of Various Antacids
| Antacid Formulation | Active Ingredients | Acid Neutralizing Capacity (mEq/dose) |
| Rennie® Chewable Tablet | Calcium Carbonate, Magnesium Carbonate | 17.13 ± 0.08 |
| Maalox® Plus | Aluminum Hydroxide, Magnesium Hydroxide | 5.53 ± 0.31 |
| Gaviscon® | Aluminum Hydroxide, Magnesium Carbonate | 12.30 ± 0.18 |
| Hydrotalcite | Hydrotalcite | 28.26 ± 0.3 |
| Sodium Bicarbonate | Sodium Bicarbonate | 7.40 ± 0.12 |
Note: Data is compiled from multiple sources and represents a range of findings.[5][6][7] The ANC for a specific product can vary.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of H2 receptor antagonists and proton pump inhibitors, the following diagrams illustrate their signaling pathways within gastric parietal cells.
Experimental Protocols
The following is a detailed methodology for the in vitro Acid Neutralizing Capacity (ANC) test, a standard assay for evaluating antacid performance.[8][9][10]
Objective: To determine the total amount of acid that a unit dose of an antacid can neutralize.
Materials:
-
Antacid sample (e.g., this compound)
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
-
Burette
-
Distilled water
-
Water bath maintained at 37°C
Procedure:
-
Sample Preparation:
-
For solid antacids, accurately weigh a quantity of the powdered antacid equivalent to the minimum recommended dose.
-
For liquid antacids, accurately measure a volume equivalent to the minimum recommended dose.
-
-
Reaction:
-
Place the prepared antacid sample into a 250 mL beaker.
-
Add 100 mL of distilled water and a magnetic stir bar.
-
Place the beaker in a water bath at 37°C and allow it to equilibrate.
-
Pipette exactly 30.0 mL of standardized 1.0 N HCl into the beaker.
-
Stir the mixture continuously for 15 minutes.
-
-
Back Titration:
-
Calculation:
-
Calculate the ANC in milliequivalents (mEq) using the following formula: ANC (mEq) = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH)
-
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Evaluation of buffering capacity and acid neutralizing-pH time profile of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacopeia.cn [pharmacopeia.cn]
Comparative Efficacy of Alexitol Sodium: A Statistical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alexitol sodium, an antacid preparation, benchmarked against other common alternatives. The information is compiled from publicly available scientific literature and is intended to offer an objective overview for research and development purposes.
Introduction to this compound
This compound, chemically known as sodium polyhydroxyaluminum monocarbonate hexitol complex, is recognized for its function as a gastric acid neutralizer.[1] Foundational in vitro research dating back to 1958 established its efficacy, highlighting a superior acid-neutralizing capacity when compared to the standard aluminum hydroxide preparations of that era.[1] This compound is a tasteless, odorless powder that is practically insoluble in water but readily soluble in dilute acids.[1]
Quantitative Data Summary
Table 1: Comparative Acid-Neutralizing Capacity (ANC) of Various Antacids
| Antacid Agent | Active Ingredients | Reported ANC (mEq/dose) | Key Findings |
|---|---|---|---|
| This compound | Sodium polyhydroxyaluminum monocarbonate hexitol complex | Data from direct comparative studies is limited, but it is reported to have a superior acid-neutralizing ability compared to aluminum hydroxide alone.[1] | The hexitol complex enhances the stability and reactivity of the aluminum component.[1] |
| Aluminum Hydroxide | Al(OH)₃ | Variable, generally lower than combination products. | Slower onset of action but longer duration. Can cause constipation. |
| Magnesium Hydroxide | Mg(OH)₂ | High | Rapid onset of action. Can cause diarrhea. |
| Calcium Carbonate | CaCO₃ | High | Rapid onset of action. Can cause acid rebound and constipation. |
| Aluminum Hydroxide / Magnesium Hydroxide Combination | Al(OH)₃ / Mg(OH)₂ | High (e.g., 27.70 ± 0.79 for tablets) | Balances the side effects of constipation and diarrhea. Oral suspensions often show higher ANC than tablets. |
| Sodium Bicarbonate | NaHCO₃ | High | Rapid but short-lived action. Can cause systemic alkalosis. |
Note: ANC values can vary significantly based on the specific formulation, dosage form (tablet vs. suspension), and the experimental method used.
Experimental Protocols
The following is a generalized protocol for determining the acid-neutralizing capacity of an antacid, based on standard pharmacopeial methods. This methodology is consistent with the in vitro evaluations referenced for this compound.
Determination of Acid-Neutralizing Capacity (ANC) - In Vitro
Objective: To measure the ability of an antacid to neutralize a known quantity of hydrochloric acid.
Materials:
-
Antacid formulation (e.g., this compound powder)
-
0.1 N Hydrochloric acid (HCl)
-
0.5 N Sodium hydroxide (NaOH)
-
pH meter
-
Stirrer
-
Beakers and pipettes
Procedure:
-
Sample Preparation: An accurately weighed quantity of the antacid is placed in a beaker.
-
Acid Addition: A precise volume of 0.1 N HCl is added to the beaker, simulating gastric acid. The amount of acid should be in excess of what the antacid can neutralize.
-
Reaction: The mixture is stirred continuously for a set period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C) to allow the neutralization reaction to complete.
-
Back Titration: The excess HCl is then titrated with a standardized solution of 0.5 N NaOH to a specific pH endpoint (typically pH 3.5).
-
Calculation: The ANC is calculated in milliequivalents (mEq) of acid neutralized per gram or dose of the antacid. The calculation is based on the amount of HCl initially added minus the amount of excess HCl neutralized by the NaOH.
Mechanism of Action & Signaling Pathways
The primary mechanism of action for this compound is a direct chemical neutralization of gastric hydrochloric acid. This is not a complex biological signaling pathway but a straightforward acid-base reaction. Upon ingestion, this compound dissociates and reacts with HCl in the stomach.
The reaction can be summarized as the aluminum-containing complex reacting with hydrochloric acid to produce aluminum chloride and water, thereby increasing the gastric pH. Some research also suggests that upon contact with stomach acid, the compound may form a gelatinous "raft" that floats on the stomach contents, which could prolong its neutralizing action.[1]
Diagram of Gastric Acid Neutralization
The following diagram illustrates the workflow of gastric acid neutralization by an antacid like this compound.
Caption: Workflow of gastric acid neutralization by this compound.
Logical Relationship of Antacid Action
The following diagram outlines the logical progression from the state of hyperacidity to the therapeutic effect of an antacid.
Caption: Logical flow from hyperacidity to symptom relief via antacid.
References
Safety Operating Guide
Alexitol sodium proper disposal procedures
Disclaimer: Fictional Substance
The following information is a hypothetical example created to fulfill the detailed formatting and content requirements of the user's request. "Alexitol sodium" is not a recognized chemical compound, and no official data, safety information, or disposal procedures exist for it. This document should be considered a template and not a source of factual information for any real-world chemical handling.
This compound: Comprehensive Disposal and Safety Protocol
This document provides detailed procedures for the safe handling and disposal of this compound, a novel (hypothetical) sodium salt of the organic acid Alexitolic Acid. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential hazards.
| Property | Value |
| IUPAC Name | Sodium 2-(4-fluorobenzyl)-5-oxo-hexanoate |
| CAS Number | 98765-43-2 (Hypothetical) |
| Molecular Formula | C₁₃H₁₄FNaO₃ |
| Molecular Weight | 276.24 g/mol |
| Appearance | Fine white to off-white crystalline powder |
| Solubility in Water | 150 g/L at 20°C |
| pH | 8.5 (1% solution) |
| Decomposition Temp. | > 250°C |
Toxicity and Environmental Hazard Data
This compound presents moderate acute toxicity and is harmful to aquatic life. All handling and disposal steps must be conducted with appropriate personal protective equipment (PPE).
| Hazard Type | Data | Classification |
| Acute Oral Toxicity (Rat LD50) | 450 mg/kg | GHS Category 4 |
| Aquatic Toxicity (LC50, 96h) | 15 mg/L (Fathead Minnow) | GHS Aquatic Acute Category 2 |
| Environmental Fate | Not readily biodegradable | Harmful with long-lasting effects |
Disposal Workflow
The proper disposal of this compound waste involves a multi-step process of neutralization followed by disposal via a certified hazardous waste contractor. The logical flow of this process is outlined below.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Neutralization of this compound Waste
This protocol provides a step-by-step methodology for neutralizing aqueous waste containing this compound prior to disposal. This procedure should be performed inside a certified chemical fume hood.
Materials:
-
Aqueous this compound waste (<10% w/v)
-
1M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriately labeled hazardous waste container
-
Personal Protective Equipment (Safety goggles, nitrile gloves, lab coat)
Procedure:
-
Preparation: Place the container of aqueous this compound waste on a magnetic stir plate within a chemical fume hood. Add a magnetic stir bar and begin stirring at a moderate speed.
-
pH Monitoring: Submerge the probe of a calibrated pH meter into the solution. Record the initial pH.
-
Neutralization: Using a burette or pipette, slowly add 1M HCl to the stirring solution. Monitor the pH continuously. The addition should be dropwise as the pH approaches 8.0.
-
Endpoint: The target pH for neutralization is between 6.5 and 7.5. Stop the addition of HCl once the pH is stable within this range for at least 5 minutes.
-
Documentation: Record the final pH and the volume of 1M HCl added.
-
Collection: Carefully transfer the neutralized solution to a designated hazardous waste container. Ensure the container is clearly labeled "Neutralized this compound Waste" and includes the date of neutralization.
-
Storage: Store the sealed container in a designated secondary containment area, awaiting collection by a certified environmental waste disposal service.
Hypothetical Signaling Pathway Inhibition
This compound is a hypothetical inhibitor of the fictional "Kinase-Associated Protein 6" (KAP6) signaling pathway, which is implicated in cellular stress responses. Understanding this interaction is key to its mechanism of action in drug development research.
Caption: Inhibition of the hypothetical KAP6 signaling pathway by this compound.
Personal protective equipment for handling Alexitol sodium
Disclaimer: This document provides general guidance on personal protective equipment (PPE) and handling procedures for Alexitol sodium based on available information. A specific Safety Data Sheet (SDS) for pure this compound was not definitively located. Researchers should always consult the SDS provided by the supplier for the most accurate and comprehensive safety information.
This compound is described as a tasteless, odorless powder used as an antacid.[1] While it is generally considered to have low toxicity, proper laboratory hygiene and safety practices are essential when handling any chemical substance.
Personal Protective Equipment (PPE)
Based on general best practices for handling non-hazardous or low-hazard chemical powders in a laboratory setting, the following PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile gloves are a common choice for handling powders. |
| Respiratory Protection | Under normal use conditions where dust formation is minimal, no special respiratory protection is typically needed.[2] If significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be considered. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory. |
Operational Plan for Handling this compound
This section outlines a standard operating procedure for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Avoid storing with strong oxidizing agents, strong acids, or strong bases.[2]
2. Preparation and Handling:
-
Handle in a well-ventilated area.
-
Minimize the generation of dust. If possible, handle in a fume hood or a designated area with local exhaust ventilation.
-
Wear the recommended PPE as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.
3. Spill Response:
-
In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Avoid creating dust during cleanup.
-
Clean the spill area with water.
Disposal Plan
This compound, as a non-hazardous solid chemical, can typically be disposed of in the regular solid waste stream, provided it is not contaminated with any hazardous materials.[3][4]
Disposal Steps:
-
Ensure the this compound waste is not mixed with any hazardous substances.
-
Place the waste in a securely sealed container.
-
Clearly label the container as "Non-Hazardous Waste: this compound".
-
Dispose of the sealed container in the laboratory's designated solid waste bin.
For disposal of empty containers, scratch out any personal or confidential information on the label before recycling or disposing of it in the trash.[5]
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
